Product packaging for Piperalin(Cat. No.:CAS No. 3478-94-2)

Piperalin

Cat. No.: B166651
CAS No.: 3478-94-2
M. Wt: 330.2 g/mol
InChI Key: BZGLBXYQOMFXAU-UHFFFAOYSA-N
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Description

Piperalin is a synthetic fungicide belonging to the chemical class of piperidines . Its primary research and application focus is on controlling fungal infections, specifically powdery mildew, on protected ornamental crops such as roses, chrysanthemums, and poinsettia grown in commercial greenhouses . The compound acts by inhibiting sterol biosynthesis in fungal membranes, a mechanism of action that classifies it in FRAC Group 5 . This compound is formulated as an amber-colored liquid and is typically applied as an aqueous foliar spray . From an environmental fate perspective, this compound has a soil DT₅₀ (typical) of 30 days, classifying it as moderately persistent, and an aqueous hydrolysis DT₅₀ of 16 days at 20°C and pH 7, indicating it is non-persistent in water . The IUPAC name for this compound is 3-[(RS)-2-methylpiperidino]propyl 3,4-dichlorobenzoate, and it has the molecular formula C₁₆H₂₁Cl₂NO₂ and a molecular weight of 330.25 . It is characterized by a high octanol-water partition coefficient (Log P of 4.31) and low water solubility (20 mg L⁻¹ at 20 °C) . This product is strictly for Research Use Only. It is not intended for personal, domestic, or any other uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21Cl2NO2 B166651 Piperalin CAS No. 3478-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate
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InChI

InChI=1S/C16H21Cl2NO2/c1-12-5-2-3-8-19(12)9-4-10-21-16(20)13-6-7-14(17)15(18)11-13/h6-7,11-12H,2-5,8-10H2,1H3
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InChI Key

BZGLBXYQOMFXAU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
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Molecular Formula

C16H21Cl2NO2
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DSSTOX Substance ID

DTXSID7032634
Record name Piperalin
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Molecular Weight

330.2 g/mol
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Physical Description

Amber liquid; [Hawley]
Record name Piperalin
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Boiling Point

156-157 °C @ 20 mm Hg
Record name PIPERALIN
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Flash Point

71.1 C / 160 F
Record name PIPERALIN
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Solubility

Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol, Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene., Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents., In water, 20 mg/l, temp not specified
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Density

1.18 g/cu cm
Record name PIPERALIN
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Color/Form

Viscous amber liquid

CAS No.

3478-94-2
Record name Piperalin
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Record name 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate
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Record name 3-(2-METHYLPIPERIDINO)PROPYL 3,4-DICHLOROBENZOATE
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Melting Point

Decomposes at 208 °C
Record name PIPERALIN
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Foundational & Exploratory

Piperalin's Impact on Ergosterol Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ergosterol and its Importance in Fungi

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammalian cells. It is a vital component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The unique presence of ergosterol in fungi makes the ergosterol biosynthesis pathway a primary target for the development of antifungal agents, as its inhibition can lead to fungal cell death with minimal off-target effects in humans.[1]

The Ergosterol Biosynthesis Pathway: A Complex Multi-Enzyme Process

The synthesis of ergosterol is a complex metabolic pathway involving a series of enzymatic reactions that convert acetyl-CoA into the final ergosterol product. This pathway can be broadly divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol.[3][4][5] The latter part of the pathway, from lanosterol to ergosterol, involves a series of demethylation, isomerization, desaturation, and reduction reactions, each catalyzed by a specific enzyme. These enzymes are prime targets for various classes of antifungal drugs.[1][2]

Below is a diagram illustrating the key steps in the late-stage ergosterol biosynthesis pathway, starting from Lanosterol.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol Intermediate1 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate1 Erg11 (CYP51) C14-demethylase Intermediate2 4,4-dimethyl-cholesta-8,24-dienol Intermediate1->Intermediate2 Erg24 C14-reductase Intermediate3 4α-methyl-cholesta-8,24-dienol Intermediate2->Intermediate3 Erg25/26/27 C4-demethylation Zymosterol Zymosterol Intermediate3->Zymosterol Erg27 Fecosterol Fecosterol (Δ8-sterol) Zymosterol->Fecosterol Erg6 C24-methyltransferase Episterol Episterol (Δ7-sterol) Fecosterol->Episterol Erg2 C8-C7 isomerase Intermediate4 Ergosta-5,7,24(28)-trienol Episterol->Intermediate4 Erg3 C5-desaturase Intermediate5 Ergosta-5,7,22,24(28)-tetraenol Intermediate4->Intermediate5 Erg5 C22-desaturase Ergosterol Ergosterol Intermediate5->Ergosterol Erg4 C24(28)-reductase Piperalin This compound This compound->Fecosterol Inhibition

Figure 1: Simplified late-stage ergosterol biosynthesis pathway highlighting the site of this compound inhibition.

This compound's Mechanism of Action: Inhibition of Sterol Δ8→Δ7-isomerase

Research has identified the specific target of this compound within the ergosterol biosynthesis pathway. This compound acts as a potent inhibitor of the enzyme sterol Δ8→Δ7-isomerase , which is encoded by the ERG2 gene.[6] This enzyme catalyzes the crucial isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring, converting fecosterol (a Δ8-sterol) to episterol (a Δ7-sterol).[6]

By inhibiting this step, this compound leads to a depletion of ergosterol in the fungal cell membrane. Concurrently, this inhibition causes an accumulation of the upstream intermediate, fecosterol , and other Δ8-sterols.[6] The altered sterol composition disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

Quantitative Data on this compound's Effects

A comprehensive review of the available scientific literature reveals a notable absence of specific quantitative data regarding this compound's inhibitory effects.

Table 1: Quantitative Data on this compound's Inhibition of Ergosterol Biosynthesis

ParameterFungal SpeciesValueReference
IC50 (Sterol Δ8→Δ7-isomerase) Microdochium nivaleNot Reported[6]
Sterol Composition Analysis Microdochium nivaleAccumulation of Δ8-sterols; specific percentages not reported.[6]

As indicated in the table, while the qualitative effect of Δ8-sterol accumulation has been documented, the precise IC50 value of this compound against sterol Δ8→Δ7-isomerase and the percentage changes in the sterol profile of treated fungi have not been published. This lack of quantitative data represents a significant gap in the complete understanding of this compound's potency and its precise impact on fungal physiology.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental procedures. While specific, detailed protocols from the original research on this compound are not fully available, this section outlines the general methodologies employed in such studies.

Fungal Culture and Treatment

A generalized workflow for preparing fungal cultures for sterol analysis is depicted below.

Fungal_Culture_Workflow Start Start: Inoculate liquid or solid media with fungus Incubate Incubate under optimal growth conditions Start->Incubate Treat Add this compound (at desired concentration) Incubate->Treat Incubate_Treat Continue incubation for a defined period Treat->Incubate_Treat Harvest Harvest mycelia (e.g., by filtration) Incubate_Treat->Harvest Wash Wash mycelia with sterile water Harvest->Wash Lyophilize Lyophilize (freeze-dry) the mycelia Wash->Lyophilize End Proceed to Sterol Extraction Lyophilize->End

Figure 2: General workflow for fungal culture and this compound treatment.
Sterol Extraction and Analysis

The analysis of fungal sterol composition is typically performed using gas chromatography-mass spectrometry (GC-MS). A general outline of the protocol is as follows:

  • Saponification: The harvested and dried fungal mycelia are subjected to alkaline saponification, usually with a solution of potassium hydroxide in ethanol or methanol. This process breaks down cell membranes and releases the sterols.

  • Extraction: The non-saponifiable lipids, which include the sterols, are then extracted from the aqueous mixture using a non-polar solvent such as n-hexane or petroleum ether.

  • Derivatization (Optional but Recommended): To improve their volatility and chromatographic properties for GC-MS analysis, the extracted sterols are often derivatized. A common method is silylation, which replaces the active hydrogen of the sterol's hydroxyl group with a trimethylsilyl (TMS) group.

  • GC-MS Analysis: The derivatized (or underivatized) sterol extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography (GC): The different sterols in the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Mass Spectrometry (MS): As the separated sterols elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each sterol, allowing for its identification by comparison to known standards and spectral libraries.

  • Quantification: The amount of each sterol is determined by integrating the area of its corresponding peak in the chromatogram. The relative percentage of each sterol in the total sterol pool can then be calculated.

In Vitro Sterol Δ8→Δ7-isomerase Inhibition Assay

While the specific protocol used for this compound has not been detailed in the literature, a general approach for an in vitro enzyme inhibition assay would involve the following steps:

  • Enzyme Preparation: A cell-free extract containing the sterol Δ8→Δ7-isomerase is prepared from the target fungus. This typically involves disrupting the fungal cells and isolating the microsomal fraction, where the enzyme is located.

  • Substrate Preparation: The substrate for the enzyme, typically a radiolabeled version of a Δ8-sterol like fecosterol, is synthesized or obtained commercially.

  • Inhibition Assay: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound). A control reaction without the inhibitor is also run.

  • Product Separation and Detection: After a set incubation period, the reaction is stopped, and the sterols are extracted. The substrate and the product (a Δ7-sterol) are then separated using a chromatographic technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification of Inhibition: The amount of product formed in the presence of the inhibitor is compared to the amount formed in the control reaction. From this data, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (the IC50 value) can be determined.

Conclusion and Future Directions

This compound's established mechanism of action is the inhibition of sterol Δ8→Δ7-isomerase in the ergosterol biosynthesis pathway, leading to the accumulation of Δ8-sterols and a depletion of ergosterol. This disruption of the fungal cell membrane's composition and function underlies its antifungal activity.

However, a significant knowledge gap exists concerning the quantitative aspects of this compound's effects. Future research should focus on determining the IC50 value of this compound against the purified sterol Δ8→Δ7-isomerase from various fungal species. Furthermore, detailed quantitative analysis of the changes in the entire sterol profile of fungi treated with this compound would provide a more complete picture of its impact on fungal physiology. Such data would be invaluable for structure-activity relationship studies and the development of new, more potent antifungal agents targeting the ergosterol biosynthesis pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the target compound 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate. This document details the chemical reactions, experimental procedures, and purification strategies necessary for obtaining a high-purity final product.

Synthesis Pathway

The synthesis of 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate is achieved through a two-step process. The first step involves the preparation of the acyl chloride, 3,4-dichlorobenzoyl chloride, from 3,4-dichlorobenzoic acid. The second and final step is an esterification reaction between 3-(2-methylpiperidin-1-yl)propan-1-ol and the newly synthesized 3,4-dichlorobenzoyl chloride.

Synthesis_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification 3,4-Dichlorobenzoic_Acid 3,4-Dichlorobenzoic Acid 3,4-Dichlorobenzoyl_Chloride 3,4-Dichlorobenzoyl Chloride 3,4-Dichlorobenzoic_Acid->3,4-Dichlorobenzoyl_Chloride Reaction Oxalyl_Chloride Oxalyl Chloride / DMF (cat.) Oxalyl_Chloride->3,4-Dichlorobenzoyl_Chloride Alcohol 3-(2-methylpiperidin-1-yl)propan-1-ol Final_Product 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate Alcohol->Final_Product Reaction Acyl_Chloride 3,4-Dichlorobenzoyl Chloride Acyl_Chloride->Final_Product Base Triethylamine Base->Final_Product Purification_Workflow Crude_Product Crude Product Purification_Choice Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Liquid or Oily Product Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Pure_Product Pure 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate Column_Chromatography->Pure_Product Recrystallization->Pure_Product

The Solubility Profile of Piperalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of piperalin, a fungicide used in agricultural and horticultural settings. The information contained herein is intended for researchers, scientists, and professionals in drug development and related fields, offering consolidated data, detailed experimental methodologies, and visual representations of key processes to support laboratory work and scientific understanding.

Quantitative Solubility Data

The solubility of an active ingredient is a critical parameter influencing its formulation, bioavailability, and environmental fate. This compound exhibits a varied solubility profile across common laboratory solvents. While it is largely miscible with many organic solvents, its aqueous solubility is limited. The following table summarizes the available quantitative data.

SolventSolubilityTemperaturepHSource(s)
Water20 mg/L20°C7[1][2]
Water200 ppm (mg/L)25°CNot Specified[3]
Acetonitrile3 - 5 g/100 mLNot SpecifiedNot Applicable[1][3]
Hexane5 - 10 g/100 mLNot SpecifiedNot Applicable[1][3]
Methanol5 - 10 g/100 mLNot SpecifiedNot Applicable[1][3]
AcetoneMiscibleNot SpecifiedNot Applicable[1][3]
ChloroformMiscibleNot SpecifiedNot Applicable[1][3]
DichloromethaneMiscibleNot SpecifiedNot Applicable[1][3]
Ethyl AcetateMiscibleNot SpecifiedNot Applicable[1][3]
TolueneMiscibleNot SpecifiedNot Applicable[1][3]

Note: A discrepancy exists in the reported aqueous solubility values between sources. Researchers should verify this parameter under their specific experimental conditions.

Experimental Protocols for Solubility Determination

While specific, detailed protocols for this compound are not widely published, standard laboratory methods for determining the solubility of chemical compounds are applicable. The following sections describe a representative "shake-flask" method, which is a common and reliable approach.

Principle: The Shake-Flask Method

The shake-flask method is considered the gold standard for solubility determination. It involves saturating a solvent with a solute by allowing the mixture to equilibrate over a defined period. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.[4]

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, immediately filter the aliquot using a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the sample using a validated analytical method, such as HPLC-UV or GC, to determine the concentration of this compound in the saturated solution.[4][5][6]

Visualized Workflows and Pathways

Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

This compound functions as a fungicide by inhibiting the sterol Δ8-Δ7-isomerase enzyme in fungi.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately, cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol Demethylation Episterol Episterol Fecosterol->Episterol Δ8-Δ7 Isomerization Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition

Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of a compound like this compound.

G start Start add_excess Add excess this compound to solvent in vial start->add_excess equilibrate Agitate at constant temperature (24-72h) to reach equilibrium add_excess->equilibrate separate Centrifuge to separate solid phase equilibrate->separate collect Withdraw and filter supernatant separate->collect quantify Quantify concentration via HPLC or GC collect->quantify end End: Solubility Value quantify->end

Caption: Workflow for shake-flask solubility determination.

References

In Vitro Antifungal Spectrum of Piperalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperalin is a fungicide known for its efficacy against powdery mildews on ornamental plants.[1] Its mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1] Specifically, this compound acts as a potent inhibitor of the sterol Δ8→Δ7-isomerase enzyme, a critical component in the ergosterol production pathway.[1][2] This guide summarizes the currently available data on the in vitro antifungal spectrum of this compound, details its mechanism of action, and provides generalized experimental protocols for antifungal susceptibility testing. It is important to note that while the mechanism of action is well-defined, comprehensive public data on its in vitro activity against a broad spectrum of fungal species, including quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs), is limited.

Antifungal Spectrum of this compound

The documented antifungal activity of this compound is primarily focused on phytopathogenic fungi. The following table summarizes the known in vitro antifungal spectrum of this compound based on available literature.

Table 1: Summary of In Vitro Antifungal Activity of this compound

Fungal SpeciesActivity NotedReference
Ustilago maydisPotent inhibitor of growth and ergosterol biosynthesis in sporidia.[1]
Microdochium nivaleSensitive in in vivo laboratory assays; accumulates Δ8-sterols, indicating inhibition of sterol Δ8→Δ7-isomerase.[1][2]
Powdery Mildews (general)Used for control on ornamental plants.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal effect stems from its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates membrane fluidity and integrity. The specific target of this compound is the enzyme sterol Δ8→Δ7-isomerase.[1][2] Inhibition of this enzyme disrupts the conversion of fecosterol to episterol, leading to an accumulation of toxic Δ8-sterols and a depletion of ergosterol in the fungal cell membrane. This ultimately compromises membrane function, leading to the inhibition of fungal growth.

cluster_0 Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol Sterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Fecosterol Inhibits Sterol Δ8→Δ7-isomerase Inhibition Inhibits

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Experimental Protocols

While specific, detailed published protocols for determining the in vitro antifungal spectrum of this compound are scarce, the following sections outline generalized and standard methodologies that can be adapted for this purpose.

Broth Microdilution Method for MIC Determination

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Standardized fungal inoculum (0.5 McFarland standard)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Positive control (fungal inoculum without this compound)

  • Negative control (broth medium only)

  • Solvent control (fungal inoculum with the same concentration of solvent used for this compound)

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plates using the broth medium to achieve a range of desired concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungus being tested (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.

Materials:

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Micropipettes

Procedure:

  • Subculturing: An aliquot (e.g., 10 µL) is taken from each well of the microtiter plate that shows no visible growth in the MIC assay.

  • Plating: The aliquot is spread onto the surface of an agar plate.

  • Incubation: The plates are incubated under the same conditions as the MIC assay.

  • MFC Determination: The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

G start Start: Fungal Culture prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of this compound in 96-well Plates prep_plates->inoculate incubate_mic Incubate Plates inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no growth onto -free agar plates read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC (Lowest concentration with no fungal colonies) incubate_mfc->read_mfc end End read_mfc->end

Caption: Experimental workflow for determining MIC and MFC of this compound.

Conclusion

This compound is an established fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. While its efficacy against powdery mildews is known, a broader, publicly available dataset on its in vitro antifungal spectrum against a diverse range of fungal species is currently lacking. The standardized protocols provided in this guide offer a framework for researchers to conduct further investigations to expand our understanding of this compound's full antifungal potential. Such studies would be invaluable for the potential repositioning or development of this compound for other antifungal applications.

References

The Impact of Piperalin on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperalin, a piperidine-based fungicide, demonstrates potent antifungal activity primarily through the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on fungal cell membrane integrity. We will explore its specific molecular target, present available quantitative data, and detail relevant experimental protocols. To provide a broader context on the potential effects of piperidine-related compounds on fungal membranes, this guide also includes a comparative overview of the effects of piperine, a structurally related natural alkaloid.

Introduction

The fungal cell membrane is a vital structure that not only acts as a physical barrier but also plays crucial roles in nutrient uptake, signaling, and maintaining cellular homeostasis. Its unique composition, particularly the presence of ergosterol instead of cholesterol, makes it an attractive target for antifungal drug development. This compound is a fungicide that effectively controls powdery mildews by interfering with the integrity of the fungal cell membrane. Understanding the precise molecular mechanisms of this compound is essential for the development of new, more effective antifungal agents and for managing the emergence of resistance.

This compound's Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its inhibition of a key enzyme in the ergosterol biosynthesis pathway: sterol Δ8→Δ7-isomerase .[1] This enzyme catalyzes the conversion of fecosterol to episterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of the toxic intermediate Δ8-sterols within the fungal cell membrane.[1] This disruption of the normal sterol profile alters membrane fluidity and permeability, ultimately leading to the cessation of fungal growth.

Quantitative Data on this compound's Antifungal Activity

The following table summarizes the effective concentration of this compound that causes a 50% reduction in the growth rate (EC50) of wild-type and this compound-resistant mutants of the fungus Ustilago maydis.

Fungal StrainGenotypeEC50 of this compound (µg/mL)Resistance Factor (Rf)
Ustilago maydisWild-type0.371
Ustilago maydisU/ppl-1B mutant3.0~8
Ustilago maydisU/ppl-2 mutant20.0~54
Ustilago maydisU/ppl-1A mutant50.0~135

Data sourced from Markoglou, A.N. and Ziogas, B.N. (2002) Genetic Control of Resistance to the Piperidine Fungicide this compound in Ustilago maydis. European Journal of Plant Pathology, 108, 21-30.

Visualizing the Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the specific step inhibited by this compound.

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps Inhibition Fecosterol->Inhibition Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Inhibition->Episterol Sterol Δ8→Δ7-isomerase This compound This compound This compound->Inhibition Inhibits

Ergosterol biosynthesis pathway showing this compound's inhibition point.

Broader Effects on Fungal Cell Membrane Integrity: A Comparative Look at Piperine

While the primary target of this compound is well-defined, there is limited publicly available data on its broader effects on fungal cell membrane integrity, such as direct membrane permeabilization or effects on membrane potential. However, extensive research on the related compound, piperine , provides valuable insights into how this class of molecules can interact with and disrupt fungal membranes. It is crucial to note that the following data pertains to piperine and not this compound, and serves as a comparative reference.

Piperine has been shown to induce a range of effects on the fungal cell membrane, leading to a loss of integrity and ultimately cell death. These effects include:

  • Increased Membrane Permeability: Piperine can directly interact with the lipid bilayer, leading to increased permeability and the leakage of intracellular components.

  • Disruption of Mitochondrial Membrane Potential: By affecting the integrity of mitochondrial membranes, piperine can dissipate the proton gradient, leading to a loss of ATP production and the induction of apoptosis.

  • Inhibition of Biofilm Formation: Piperine can interfere with the formation of fungal biofilms, which are critical for the virulence of many pathogenic fungi.

Quantitative Data on Piperine's Antifungal and Membrane-Disrupting Effects

The following table summarizes key quantitative data on the effects of piperine on various fungal species.

Fungal SpeciesAssayResult
Candida albicans (Fluconazole-sensitive)Minimum Inhibitory Concentration (MIC80)1024 µg/mL
Candida albicans (Fluconazole-resistant)Minimum Inhibitory Concentration (MIC80)512 µg/mL
Botrytis cinereaEC5058.66 µg/mL

Data sourced from various studies on piperine's antifungal activity.

Experimental Protocols

This section details the methodologies for key experiments to assess the effects of compounds like this compound on fungal cell membrane integrity.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and analyzing the sterol composition of fungal cells treated with an antifungal agent.[2][3]

Objective: To determine the qualitative and quantitative changes in the sterol profile of a fungus upon treatment with this compound.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the target fungus in a suitable liquid medium to the mid-logarithmic phase.

    • Introduce this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) to the cultures. Include a solvent control (without this compound).

    • Incubate the cultures for a defined period.

  • Cell Harvesting and Saponification:

    • Harvest the fungal mycelia by filtration or centrifugation.

    • Wash the mycelia with sterile distilled water.

    • Perform alkaline saponification of the dried mycelia using ethanolic potassium hydroxide to release the sterols from their esterified forms.

  • Sterol Extraction:

    • Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent such as n-hexane or petroleum ether.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To improve the volatility and thermal stability of the sterols for GC analysis, derivatize the extracted sterols to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Dissolve the dried sterol extract (or derivatized sterols) in a suitable solvent.

    • Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Separate the different sterols based on their retention times on the GC column.

    • Identify the individual sterols by comparing their mass spectra with known standards and spectral libraries.

    • Quantify the amount of each sterol by integrating the peak areas and comparing them to an internal standard.

Sterol_Analysis_Workflow Start Fungal Culture Treatment Treatment with this compound Start->Treatment Harvesting Harvest Mycelia Treatment->Harvesting Saponification Alkaline Saponification Harvesting->Saponification Extraction Sterol Extraction Saponification->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Sterol Profile Data Analysis->End

General workflow for analyzing the effect of this compound on fungal sterol profile.
Cell-Free Assay for Sterol Δ8→Δ7-Isomerase Inhibition

This protocol describes a general approach for a cell-free assay to directly measure the inhibitory effect of this compound on its target enzyme.

Objective: To quantify the direct inhibition of sterol Δ8→Δ7-isomerase activity by this compound.

Methodology:

  • Preparation of Fungal Microsomes:

    • Grow the target fungus in a large volume of liquid culture.

    • Harvest the mycelia and disrupt the cells using methods such as grinding with liquid nitrogen, bead beating, or enzymatic digestion followed by osmotic lysis.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in membrane-bound enzymes, including sterol Δ8→Δ7-isomerase.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the fungal microsomes, a suitable buffer, and the substrate for the enzyme (e.g., radiolabeled fecosterol or a fluorescent analog).

    • Add varying concentrations of this compound to the reaction mixtures. Include a control without the inhibitor.

    • Incubate the reactions at an optimal temperature for a specific duration.

  • Product Detection and Quantification:

    • Stop the enzyme reaction.

    • Extract the lipids from the reaction mixture.

    • Separate the substrate and the product of the reaction (episterol) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed. If a radiolabeled substrate was used, this can be done by scintillation counting. If a fluorescent analog was used, fluorometry can be employed.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Assessment of Fungal Membrane Permeability using Propidium Iodide

This protocol, widely used for assessing membrane integrity, can be applied to investigate if this compound has direct membrane-damaging effects.

Objective: To determine if this compound causes permeabilization of the fungal plasma membrane.

Methodology:

  • Fungal Cell Preparation:

    • Grow the fungal cells to the desired growth phase and harvest them by centrifugation.

    • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a specific density.

  • Treatment and Staining:

    • Treat the fungal cell suspension with different concentrations of this compound.

    • Add propidium iodide (PI) to the cell suspension. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, emitting a red fluorescence.

    • Incubate the cells in the dark for a defined period.

  • Analysis:

    • Analyze the fluorescence of the cell suspension using a fluorometer, fluorescence microscope, or flow cytometer.

    • An increase in red fluorescence in the this compound-treated cells compared to the untreated control indicates an increase in membrane permeability.

Measurement of Mitochondrial Membrane Potential using Rhodamine 123

This protocol can be used to assess the impact of this compound on mitochondrial function.

Objective: To determine if this compound disrupts the mitochondrial membrane potential in fungal cells.

Methodology:

  • Fungal Cell Preparation and Treatment:

    • Prepare and treat the fungal cells with this compound as described in the previous protocol.

  • Staining:

    • After treatment, wash the cells and resuspend them in a buffer containing Rhodamine 123. Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria with an active membrane potential.

    • Incubate the cells to allow for dye uptake.

  • Analysis:

    • Wash the cells to remove any excess dye.

    • Measure the fluorescence of the cells using a fluorometer or flow cytometer.

    • A decrease in fluorescence in the this compound-treated cells compared to the control indicates a disruption of the mitochondrial membrane potential.

Signaling Pathways

Currently, there is no direct evidence in the public domain linking this compound to the modulation of specific signaling pathways in fungi. The primary antifungal effect appears to be the direct consequence of ergosterol biosynthesis inhibition and the resulting membrane stress. Further research is required to investigate any potential downstream signaling events that may be triggered by this compound-induced membrane dysfunction.

Conclusion

This compound is a potent fungicide that exerts its primary effect by inhibiting the sterol Δ8→Δ7-isomerase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby compromising the integrity and function of the fungal cell membrane. While detailed information on its broader membrane-disrupting activities is limited, the study of the related compound piperine suggests that piperidine-based molecules can have multifaceted effects on fungal membranes. The experimental protocols detailed in this guide provide a framework for further investigation into the precise mechanisms of this compound and for the development of novel antifungal strategies targeting the fungal cell membrane.

References

A Technical Guide to the Pharmacokinetics and Metabolism of Piperalin in Plant Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the comprehensive pharmacokinetics and metabolism of Piperalin specifically within plant models is limited. This guide synthesizes available data on this compound's environmental fate, general principles of pesticide behavior in plants, and metabolic pathways of related compounds to construct a scientifically informed overview. The experimental protocols described are based on established methodologies for pesticide analysis in plants and serve as a template for future research.

Introduction

This compound is a fungicide from the piperidine class, primarily used to control powdery mildew on ornamental plants in greenhouse settings[1]. As with any agrochemical, understanding its absorption, distribution, metabolism, and excretion (ADME) profile within the target plant is crucial for assessing its efficacy, persistence, and potential phytotoxicity. This document provides an in-depth technical overview of the known and predicted pharmacokinetic and metabolic pathways of this compound in plants, based on available data and established principles of xenobiotic detoxification in plant systems.

Chemical and Physical Properties

The behavior of a pesticide within a plant is heavily influenced by its physicochemical properties. This compound is a pale yellow, viscous liquid with low water solubility and is miscible in various organic solvents[1][2]. These properties suggest a tendency for absorption and partitioning into lipophilic compartments of the plant, such as cell membranes and the cuticle.

PropertyValueReference
Molecular Formula C₁₆H₂₁Cl₂NO₂[1]
Molecular Weight 330.2 g/mol [1]
Water Solubility 20 mg/L (temperature not specified)[1]
Log Kₒw (Octanol-Water Partition Coefficient) 4.7[1]
Synonyms Pipron, 3-(2-Methylpiperidino)propyl 3,4-dichlorobenzoate[1]

Pharmacokinetics in Plants: Uptake and Translocation

The movement of pesticides in plants involves absorption (uptake) followed by distribution (translocation) to various tissues.

Uptake

Pesticides can enter plants through various routes, primarily via roots from the soil or through foliage after direct application.

  • Root Uptake : For soil-drench applications, this compound's high lipophilicity (Log Kₒw of 4.7) suggests it would readily adsorb to root surfaces and partition into the lipid-rich root cell membranes[3]. However, this same property may limit its movement from the root into the xylem for long-distance transport. The uptake of lipophilic basic fungicides, like those in the morpholine class, has been shown to be highly dependent on the pH of the surrounding medium, which influences their protonation state and subsequent mobility[4].

  • Foliar Uptake : When applied as a foliar spray, this compound must penetrate the waxy outer cuticle of the leaf. Its lipophilic nature would facilitate dissolution into the cuticle, but subsequent movement into the aqueous environment of the plant's vascular system may be slower[5].

Translocation

Once absorbed, the distribution of a pesticide within the plant depends on its ability to enter the long-distance transport systems: the xylem (acropetal transport, from roots to shoots) and the phloem (symplastic transport, to growing points and roots).

  • Xylem Transport : Water-soluble compounds are more readily transported via the transpiration stream in the xylem[5]. Given this compound's low water solubility, its acropetal movement is expected to be limited. Studies on other fungicides have shown that translocation is often restricted to the leaves present at the time of treatment, with little redistribution[6].

  • Phloem Transport : Phloem mobility is crucial for systemic activity against pathogens in new growth. The "ion trap" mechanism suggests that weakly acidic compounds can become trapped in the alkaline environment of the phloem, facilitating their transport[7]. As a basic compound, this compound is less likely to be mobile in the phloem.

Metabolism of this compound in Plants

Plants have evolved sophisticated detoxification systems to metabolize foreign compounds (xenobiotics), a process generally divided into three phases[8][9]. While specific in planta metabolic studies for this compound are not available, data from soil metabolism studies provide strong indications of its primary degradation pathway[1][2].

Phase I: Transformation

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH₂, -COOH), typically increasing the molecule's polarity. Based on soil studies, the primary Phase I reaction for this compound is the hydrolysis of the ester bond [1][2]. This cleavage yields two major metabolites:

  • 3,4-dichlorobenzoic acid (DCBA)

  • 3-(2-methylpiperidino)propyl alcohol

G cluster_phase1 Phase I Metabolism This compound This compound (C₁₆H₂₁Cl₂NO₂) Hydrolysis This compound->Hydrolysis DCBA 3,4-dichlorobenzoic acid Propyl_Alcohol 3-(2-methylpiperidino)propyl alcohol Hydrolysis->DCBA Ester Hydrolysis Hydrolysis->Propyl_Alcohol

References

Potential Off-Target Effects of Piperalin in Non-Fungal Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperalin is a fungicide widely used to control powdery mildew on ornamental plants. Its primary mechanism of action in fungi is the inhibition of sterol δ8-δ7-isomerase, an enzyme crucial for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity. While effective against its target organisms, the potential for off-target effects in non-fungal organisms warrants a thorough examination. This technical guide provides an in-depth analysis of the known and potential off-target effects of this compound, summarizing key toxicological data, detailing experimental protocols for pivotal studies, and illustrating relevant biological pathways. The information presented is intended to inform risk assessment and guide future research into the environmental and physiological impacts of this fungicide.

Introduction

This compound, chemically known as 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate, belongs to the piperidine class of fungicides.[1] Its efficacy is rooted in the specific inhibition of a key enzyme in the fungal sterol biosynthesis pathway.[2] However, the introduction of any bioactive compound into the environment raises concerns about its potential interactions with non-target organisms, including mammals, birds, fish, aquatic invertebrates, beneficial insects, plants, and soil microorganisms. Understanding these off-target effects is critical for a comprehensive assessment of its environmental safety profile and for the development of more selective and sustainable disease control strategies.

Primary Mechanism of Action in Fungi

This compound's fungicidal activity stems from its potent inhibition of the enzyme sterol δ8-δ7-isomerase.[2] This enzyme catalyzes a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes that regulates fluidity, permeability, and the function of membrane-bound proteins. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of aberrant sterols, which in turn compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2]

cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Demethylation Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Sterol δ8-δ7 isomerase Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted Membrane\nFunction & Integrity Disrupted Membrane Function & Integrity Fungal_Cell_Membrane->Disrupted Membrane\nFunction & Integrity This compound This compound Sterol δ8-δ7 isomerase Sterol δ8-δ7 isomerase This compound->Sterol δ8-δ7 isomerase Inhibition Fungal Growth\nInhibition Fungal Growth Inhibition Disrupted Membrane\nFunction & Integrity->Fungal Growth\nInhibition

Figure 1: Mechanism of this compound in Fungi.

Potential Off-Target Effects in Non-Fungal Organisms

While this compound is designed to be specific to a fungal enzyme, its chemical structure allows for potential interactions with other biological molecules in non-target organisms. The following sections detail the known and potential off-target effects across various classes of organisms.

Vertebrates (Mammals and Birds)

Toxicology Profile: Acute toxicity studies in laboratory animals indicate that this compound has low to moderate acute toxicity via the oral route.[2] It is not a skin sensitizer but can cause moderate to severe skin irritation.[2][3]

Potential for Endocrine Disruption: While no direct studies have conclusively identified this compound as an endocrine disruptor, its chemical structure contains features that are common in some compounds known to interact with the endocrine system.[4][5] The dichlorinated benzene ring, for instance, is a moiety found in various environmental contaminants with endocrine-disrupting properties. Further investigation into this compound's potential to bind to nuclear receptors, such as the estrogen or androgen receptors, is warranted.[6][7][8][9][10]

cluster_vertebrate_cell Vertebrate Cell (Hypothetical) This compound This compound Nuclear_Receptor Nuclear Receptors (e.g., Estrogen Receptor) This compound->Nuclear_Receptor Potential Binding Hormone_Response_Element Hormone Response Element (DNA) Nuclear_Receptor->Hormone_Response_Element Gene_Transcription Altered Gene Transcription Hormone_Response_Element->Gene_Transcription Physiological_Effects Potential Endocrine Disruption Gene_Transcription->Physiological_Effects

Figure 2: Hypothetical Endocrine Disruption Pathway.
Aquatic Organisms (Fish and Invertebrates)

This compound is classified as highly toxic to fish and moderately toxic to aquatic invertebrates.[3] This highlights the significant risk this compound poses to aquatic ecosystems if it enters waterways. The exact molecular mechanism of this toxicity is not well-defined but is likely related to the disruption of essential physiological processes.

Beneficial Insects

Data on the direct toxicity of this compound to beneficial insects such as pollinators and predators is limited. However, it is classified as practically non-toxic to honey bees on an acute contact exposure basis. Further research is needed to assess the sublethal effects and the impact on a broader range of beneficial insect species.[11][12]

Plants

There is a lack of specific data on the phytotoxicity of this compound. As a fungicide applied to ornamental plants, it is expected to have low phytotoxicity to the treated species. However, its effects on other non-target plants are not well-documented.

Soil Microorganisms

The introduction of fungicides into the soil can alter the composition and function of microbial communities, potentially impacting soil health and nutrient cycling.[13][14] this compound is expected to be immobile in soil and biodegrades, with hydrolysis being a key degradation pathway.[2] The impact of this compound and its degradates on soil microbial enzyme activities and community structure requires further investigation.[15][16][17]

Quantitative Ecotoxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and its primary degradate, 3,4-dichlorobenzoic acid, to various non-fungal organisms.

Table 1: Acute Toxicity of this compound to Non-Fungal Organisms

Organism ClassSpeciesEndpointValueReference
Mammals Rattus norvegicus (Fischer 344 Rat) - femaleOral LD50800 mg/kg[2]
Rattus norvegicus (Fischer 344 Rat) - maleOral LD501419 mg/kg[2]
Rattus norvegicus (Fischer 344 Rat)Inhalation LC50>0.5 mg/L[2]
Birds Colinus virginianus (Northern Bobwhite Quail)Dietary LC50>5,380 mg/kg-diet
Fish Lepomis macrochirus (Bluegill sunfish)96-hour LC500.77 mg/L[2]
Aquatic Invertebrates Daphnia magna (Water Flea)48-hour EC501.89 mg/L[2]
Insects Apis mellifera (Honey Bee)Contact LD50>36.26 µ g/bee

Table 2: Toxicity of 3,4-Dichlorobenzoic Acid (this compound Degradate)

Organism ClassSpeciesEndpointValueReference
Microorganisms Brevibacterium spp.Growth InhibitionConcentration-dependent[18]
General -Skin IrritationCauses skin irritation[19][20][21][22]
-Eye IrritationCauses serious eye irritation[19][20][21][22]

Experimental Protocols

The following are detailed methodologies for key toxicological studies cited in this guide, based on established regulatory guidelines.

Acute Oral Toxicity Study in Rats (Up-and-Down Procedure - UDP)
  • Test Guideline: OECD Test Guideline 425; EPA Health Effects Test Guidelines OPPTS 870.1100.

  • Test Animals: Healthy, young adult rats (e.g., Fischer 344), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.

  • Housing and Feeding: Animals are housed in individual cages under controlled conditions (temperature, humidity, light cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage using a stomach tube. The volume administered is based on the animal's body weight. The initial dose is selected based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of mortality.

Start Start Dose_Animal Dose one animal at selected level Start->Dose_Animal Observe Observe for 48 hours Dose_Animal->Observe Outcome Animal Survives? Observe->Outcome Increase_Dose Increase dose for next animal Outcome->Increase_Dose Yes Decrease_Dose Decrease dose for next animal Outcome->Decrease_Dose No Continue_Testing Continue until stopping criteria are met Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Continue_Testing->Dose_Animal Calculate_LD50 Calculate LD50 Continue_Testing->Calculate_LD50 Stopping criteria met

Figure 3: Acute Oral Toxicity (UDP) Workflow.
Acute Dermal Irritation/Corrosion Study in Rabbits

  • Test Guideline: OECD Test Guideline 404; EPA Health Effects Test Guidelines OPPTS 870.2500.

  • Test Animals: Healthy, young adult albino rabbits with intact skin.

  • Preparation of Test Area: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A measured amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations: After the exposure period, the dressing is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal at the specified time points to determine the primary irritation index and classify the substance's irritation potential.

Environmental Fate and Degradation

This compound is expected to be immobile in soil. Its degradation in the environment is primarily driven by hydrolysis, which breaks the ester linkage to form two major degradates: 3,4-dichlorobenzoic acid (DCBA) and 3-(2-methylpiperidino)propyl alcohol.[3] The toxicity of these degradates is an important consideration in the overall environmental risk assessment of this compound.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis DCBA 3,4-Dichlorobenzoic Acid (DCBA) Hydrolysis->DCBA MPPA 3-(2-methylpiperidino)propyl alcohol (MPPA) Hydrolysis->MPPA Soil_Microbial_Degradation Further Soil Microbial Degradation DCBA->Soil_Microbial_Degradation MPPA->Soil_Microbial_Degradation

Figure 4: this compound Degradation Pathway.

Conclusion and Future Directions

This compound is an effective fungicide with a well-defined primary mechanism of action in target organisms. However, this technical guide highlights the existing data and significant data gaps concerning its off-target effects in non-fungal organisms. The high toxicity of this compound to aquatic life is a key concern. While acute toxicity in mammals and birds appears to be low to moderate, the potential for chronic effects and endocrine disruption remains an area for further investigation.

Future research should focus on:

  • Elucidating specific molecular off-target interactions in vertebrates, invertebrates, and plants to better understand the mechanisms of toxicity.

  • Investigating the potential for endocrine disruption through in vitro and in vivo assays targeting nuclear receptor binding and steroidogenesis.

  • Assessing the chronic toxicity of this compound and its degradates to a wider range of non-target organisms.

  • Characterizing the impact of this compound on soil microbial communities and their enzymatic activities to understand its effects on soil health.

A more complete understanding of the off-target effects of this compound will enable a more robust and scientifically sound assessment of its environmental risks and will aid in the development of safer and more sustainable agricultural practices.

References

Molecular Docking Studies of Piperalin with Sterol Biosynthesis Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting molecular docking studies of Piperalin, a known fungicide, with key enzymes in the fungal sterol biosynthesis pathway. While specific experimental docking data for this compound is not extensively available in publicly accessible literature, this document serves as a detailed protocol and guide for performing such in-silico analyses. It outlines the theoretical background, experimental workflows, data presentation strategies, and provides illustrative examples based on docking studies of other fungicides targeting the same enzymatic pathway.

Introduction to this compound and Sterol Biosynthesis Inhibition

This compound is a fungicide recognized for its efficacy against powdery mildews. Its mechanism of action involves the inhibition of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. One of the key enzymes inhibited by this compound is sterol Δ8→Δ7-isomerase, a critical enzyme in the later stages of the ergosterol biosynthesis pathway.[1] The disruption of this pathway is a common strategy for many antifungal drugs.[2][3]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein (a sterol biosynthesis enzyme). This method is instrumental in drug discovery for elucidating binding mechanisms, predicting binding affinities, and guiding the development of more potent and specific inhibitors.[4][5]

The Fungal Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex multi-step process that converts acetyl-CoA into ergosterol. This pathway is a prime target for antifungal drugs due to the essential role of ergosterol in fungal cell membranes and the differences between the fungal and mammalian sterol biosynthesis pathways. The pathway can be broadly divided into three stages: the mevalonate pathway, the conversion of squalene to lanosterol, and the post-lanosterol modifications leading to ergosterol.

Below is a diagram illustrating the key steps and enzymes involved in the fungal ergosterol biosynthesis pathway, highlighting the potential targets for this compound and other antifungal agents.

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Squalene to Lanosterol cluster_2 Post-Lanosterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetyl-CoA C-acetyltransferase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate IPP isomerase, FPP synthase Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase (Erg9) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase (Erg1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase (Erg7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (Erg11/CYP51) Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol C14-reductase (Erg24) Episterol Episterol Fecosterol->Episterol Sterol Δ8→Δ7-isomerase (Erg2) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C5-desaturase (Erg3) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C24-reductase (Erg4) Squalene epoxidase (Erg1) Squalene epoxidase (Erg1) Lanosterol 14α-demethylase (Erg11/CYP51) Lanosterol 14α-demethylase (Erg11/CYP51) Sterol Δ8→Δ7-isomerase (Erg2) Sterol Δ8→Δ7-isomerase (Erg2)

Fungal Ergosterol Biosynthesis Pathway with Key Enzyme Targets.

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for conducting a molecular docking study of this compound with a target enzyme from the sterol biosynthesis pathway.

A variety of software packages are available for molecular docking. Commonly used tools include:

  • AutoDock Vina: A widely used open-source program for molecular docking.[6]

  • PyRx: A virtual screening tool that incorporates AutoDock Vina.[6]

  • Schrödinger Suite (Glide): A comprehensive commercial software package for drug discovery.

  • Discovery Studio: A suite of tools for molecular modeling and simulation.

  • PyMOL or Chimera: Molecular visualization systems for analyzing docking results.

  • Obtain the Protein Structure: The three-dimensional structure of the target enzyme is the starting point. These are typically obtained from the Protein Data Bank (PDB). If an experimental structure is not available, a homology model can be generated. For example, the PDB ID for lanosterol 14α-demethylase from Candida albicans is 5v5z.[7]

  • Prepare the Protein: The raw PDB file needs to be prepared for docking. This involves:

    • Removing water molecules, ions, and any co-crystallized ligands.

    • Adding hydrogen atoms, as they are often not resolved in crystal structures.

    • Assigning partial charges to the atoms (e.g., using Gasteiger charges).

    • Repairing any missing residues or atoms.

  • Obtain the Ligand Structure: The 2D structure of this compound can be obtained from databases like PubChem.

  • Convert to 3D and Optimize: The 2D structure needs to be converted to a 3D conformation. This is followed by an energy minimization step to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the tools within the docking suite.

  • Define Torsional Bonds: The rotatable bonds in the ligand should be defined to allow for conformational flexibility during the docking process.

  • Define the Binding Site: The active site of the enzyme where the ligand is expected to bind must be defined. This is often done by creating a "grid box" that encompasses the active site residues. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the grid box.

  • Run the Docking Algorithm: The docking software will then explore different conformations and orientations of the ligand within the defined binding site. The program uses a scoring function to estimate the binding affinity for each pose.

  • Analyze the Results: The output of the docking simulation will be a set of docked poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize the Interactions: The best-docked pose should be visualized in a molecular graphics program to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Compare with Known Inhibitors: If available, the docking results for this compound can be compared with those of known inhibitors of the target enzyme to validate the binding mode and relative affinities.

Below is a workflow diagram illustrating the molecular docking process.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Target Protein Preparation (PDB/Homology Model) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound 3D Structure) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Clustering & Scoring (Binding Energy) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_analysis

A typical workflow for a molecular docking study.

Data Presentation

Quantitative data from molecular docking studies should be presented in a clear and structured format to allow for easy comparison and interpretation. Below are example tables with illustrative data for known antifungal agents targeting sterol biosynthesis enzymes. Due to the lack of specific published data for this compound, these tables serve as templates for how such data should be presented.

Table 1: Illustrative Docking Results for Lanosterol 14α-demethylase (CYP51)

CompoundPDB IDBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound (Hypothetical) 5v5z---
Fluconazole (Reference)5v5z-8.5TYR132, HIS377PHE126, ILE379, MET508
Ketoconazole (Reference)5v5z-10.2SER378, MET508TYR118, PHE228, ILE304
Itraconazole (Reference)5v5z-11.8TYR132, SER378PHE230, ILE379, MET508

Note: The binding energies and interacting residues for the reference compounds are representative and may vary depending on the specific docking software and parameters used.

Table 2: Illustrative Docking Results for Squalene Epoxidase (Erg1)

CompoundPDB ID / Homology ModelBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound (Hypothetical) e.g., 6C6N (human)---
Terbinafine (Reference)6C6N (human)-9.1TYR90, GLN101PHE199, LEU203, TRP209
Naftifine (Reference)6C6N (human)-8.7TYR90PHE199, LEU203, PRO210

Note: As with Table 1, these values are for illustrative purposes.

Table 3: Illustrative Docking Results for Sterol Δ8→Δ7-isomerase (Erg2)

CompoundHomology ModelBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound (Hypothetical) Model of C. albicans Erg2---
Fenpropimorph (Reference)Model of C. albicans Erg2-7.9ASP120, TYR154ILE65, PHE110, TRP201

Conclusion and Future Directions

This technical guide provides a detailed framework for conducting molecular docking studies of this compound with sterol biosynthesis enzymes. While there is a clear indication from existing literature that this compound inhibits this pathway, detailed in-silico studies are needed to elucidate the precise molecular interactions.[1]

Future research should focus on performing the molecular docking simulations outlined in this guide to predict the binding modes and affinities of this compound with key enzymes such as sterol Δ8→Δ7-isomerase, lanosterol 14α-demethylase, and squalene epoxidase. These computational predictions should then be validated through in-vitro enzyme inhibition assays and crystallographic studies to confirm the binding interactions. Such studies will not only provide a deeper understanding of this compound's mechanism of action but also pave the way for the structure-based design of novel and more potent antifungal agents.

References

Methodological & Application

Protocol for Testing Piperalin Efficacy Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperalin is a fungicide known for its efficacy in controlling powdery mildew on ornamental plants.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, specifically targeting the sterol Δ8->Δ7-isomerase, which disrupts fungal cell membrane integrity.[1][2] this compound is recognized as a fast-acting, eradicant fungicide, providing rapid control of existing powdery mildew infections.[3][4] This document provides detailed protocols for testing the efficacy of this compound against powdery mildew through in vitro and in vivo assays, along with methods for quantitative data analysis and an overview of relevant plant defense signaling pathways.

Quantitative Data Summary

The publicly available quantitative data on this compound's efficacy is limited. The following table summarizes the available information. Further research is needed to establish a more comprehensive dose-response profile for various powdery mildew species.

ParameterOrganismHost PlantEfficacyApplication RateCitation
Disease Symptom ReductionPowdery MildewGreenhouse Roses85% reduction one day after treatmentNot specified in study[5]
Recommended Application RatePowdery MildewOrnamentalsNot applicable4 - 8 fl. oz. per 100 gallons

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for fungicide efficacy testing against powdery mildew and can be adapted for specific research needs.

In Vitro Efficacy Testing: Detached Leaf Assay

This assay provides a rapid and controlled method for evaluating the efficacy of this compound in preventing or eradicating powdery mildew on leaf tissue.[6][7]

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., rose, cucumber).

  • This compound stock solution of known concentration.

  • Sterile distilled water.

  • Tween 20 or other suitable surfactant.

  • Petri dishes (100 mm).

  • Sterile filter paper or water agar (1-2%).

  • Powdery mildew inoculum (fresh conidia).

  • Fine paintbrush or camel hair brush.

  • Incubation chamber with controlled light and temperature.

  • Microscope.

Protocol:

  • Leaf Collection and Sterilization:

    • Collect healthy, undamaged leaves from plants that have not been treated with any fungicides.

    • Surface sterilize the leaves by gently wiping them with 70% ethanol, followed by a rinse with sterile distilled water.

    • Allow the leaves to air dry on sterile filter paper in a laminar flow hood.

  • Preparation of Petri Dishes:

    • Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water, or pour a thin layer of water agar.

    • Place the detached leaves with the abaxial (lower) side facing up on the moist filter paper or agar.

  • This compound Application (Preventative Assay):

    • Prepare a series of this compound dilutions from the stock solution in sterile distilled water. It is advisable to include a surfactant like Tween 20 (0.01-0.05%) to ensure even coverage.

    • Apply the different concentrations of this compound solution to the leaf surfaces using a fine mist sprayer or by gently spreading a known volume over the leaf surface.

    • Include a control group treated only with sterile distilled water and surfactant.

    • Allow the treated leaves to dry in a laminar flow hood.

  • Inoculation:

    • Collect fresh powdery mildew conidia from an infected plant using a fine paintbrush.

    • Gently dust the conidia onto the adaxial (upper) surface of the treated leaves.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain high humidity.

    • Incubate the dishes at 20-25°C with a 12-16 hour photoperiod.

  • Data Collection and Analysis:

    • After 7-14 days, assess the disease severity on each leaf. This can be done visually using a rating scale (e.g., 0 = no infection, 1 = 1-25% leaf area covered, 2 = 26-50%, etc.) or by counting the number of powdery mildew colonies.

    • Calculate the percent disease control for each this compound concentration compared to the untreated control.

    • If a dose-response is observed, calculate the EC50 value (the concentration of this compound that inhibits disease development by 50%).

For Eradicant Assay: Inoculate the leaves 24-48 hours before applying the this compound treatments to allow the infection to establish.

In Vivo Efficacy Testing: Greenhouse Trial

This protocol outlines a whole-plant assay to evaluate the efficacy of this compound under more realistic greenhouse conditions.[8]

Materials:

  • Potted, susceptible host plants of uniform age and size.

  • This compound formulation.

  • Pressurized sprayer.

  • Powdery mildew inoculum.

  • Greenhouse with controlled temperature, humidity, and lighting.

Protocol:

  • Plant Preparation and Acclimatization:

    • Grow a sufficient number of healthy plants in individual pots.

    • Acclimatize the plants to the greenhouse conditions for at least one week before starting the experiment.

  • Experimental Design:

    • Arrange the plants in a randomized complete block design to minimize the effects of environmental variations within the greenhouse.

    • Include a minimum of 3-4 replicate plants per treatment.

    • Designate treatment groups for different concentrations of this compound and an untreated control group.

  • Inoculation:

    • Inoculate the plants with powdery mildew by shaking or tapping heavily infected "spreader" plants over the experimental plants to ensure a uniform distribution of conidia.

  • This compound Application:

    • For a preventative trial, apply this compound before inoculation. For an eradicant trial, apply this compound after the first symptoms of powdery mildew appear (typically 3-5 days post-inoculation).[3][4]

    • Prepare the desired concentrations of this compound in water according to the product label, including any recommended adjuvants.

    • Apply the treatments to the plants using a calibrated sprayer, ensuring thorough coverage of all foliage.

    • Spray the control plants with water (and adjuvant if used in the treatments).

  • Incubation and Maintenance:

    • Maintain the greenhouse at optimal conditions for powdery mildew development (e.g., 20-28°C and moderate to high humidity).

    • Water the plants as needed, avoiding wetting the foliage to prevent washing off the fungicide.

  • Data Collection and Analysis:

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Use a disease severity rating scale (e.g., percentage of leaf area covered by powdery mildew) to score each plant.

    • Calculate the mean disease severity for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of disease control for each this compound concentration relative to the untreated control.

Conidial Germination Inhibition Assay

This in vitro assay determines the direct effect of this compound on the germination of powdery mildew conidia.[9][10][11]

Materials:

  • Fresh powdery mildew conidia.

  • This compound stock solution.

  • Sterile distilled water.

  • Glass cavity slides or water agar plates.

  • Micropipettes.

  • Microscope with a hemocytometer.

  • Moist chamber (e.g., a Petri dish with moist filter paper).

Protocol:

  • Inoculum Preparation:

    • Collect fresh conidia from infected leaves into a small volume of sterile distilled water.

    • Filter the suspension through cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.

  • Treatment Application:

    • Prepare a range of this compound concentrations in sterile distilled water.

    • On a cavity slide, mix a small, equal volume (e.g., 10 µL) of the conidial suspension and the this compound solution. For an agar-based assay, spread the this compound solution on the agar surface and allow it to dry before adding the conidial suspension.

    • Include a control with sterile distilled water instead of the this compound solution.

  • Incubation:

    • Place the slides in a moist chamber to prevent drying.

    • Incubate at room temperature (20-25°C) for 24 hours.

  • Data Collection and Analysis:

    • After incubation, place a drop of lactophenol cotton blue on the suspension to stop germination and stain the conidia.

    • Using a microscope, examine at least 100 conidia per replicate and count the number of germinated and non-germinated conidia. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

    • Calculate the percentage of germination for each treatment.

    • Calculate the percentage of inhibition of conidial germination relative to the control.

    • Determine the EC50 value for germination inhibition.

Signaling Pathways and Experimental Workflows

Plant Defense Signaling Against Powdery Mildew

Powdery mildew fungi are biotrophic pathogens, meaning they feed on living plant tissue. Plants have evolved complex signaling pathways to defend against such pathogens. The salicylic acid (SA) and jasmonic acid (JA) pathways are central to this defense.[7][12][13] The following diagram illustrates a generalized overview of these pathways. The specific interaction of this compound with these plant defense pathways has not been extensively studied. This compound's primary mode of action is direct fungitoxicity through the inhibition of ergosterol biosynthesis.[1][2]

Plant_Defense_Signaling cluster_pathogen Powdery Mildew Pathogen cluster_plant_cell Plant Cell cluster_sa Salicylic Acid (SA) Pathway cluster_ja Jasmonic Acid (JA) Pathway PAMPs PAMPs (e.g., chitin) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Effectors Effectors NLR NLR Proteins Effectors->NLR recognized by PTI Pattern-Triggered Immunity (PTI) PRR->PTI ROS Reactive Oxygen Species (ROS) Burst PTI->ROS SA_biosynthesis SA Biosynthesis PTI->SA_biosynthesis ETI Effector-Triggered Immunity (ETI) NLR->ETI ETI->ROS ETI->SA_biosynthesis Defense_Genes Defense Gene Expression (e.g., PR proteins) SA_signaling SA Signaling SA_biosynthesis->SA_signaling SA_signaling->Defense_Genes JA_signaling JA Signaling SA_signaling->JA_signaling antagonistic crosstalk JA_biosynthesis JA Biosynthesis JA_biosynthesis->JA_signaling JA_signaling->Defense_Genes Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiment start Start: Define Research Question & Objectives in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Greenhouse Trial start->in_vivo detached_leaf Detached Leaf Assay (Preventative & Eradicant) conidial_germination Conidial Germination Inhibition Assay greenhouse_trial Whole Plant Assay (Preventative & Eradicant) data_analysis Data Analysis conclusion Conclusion & Reporting data_analysis->conclusion EC50, % Inhibition, Statistical Significance detached_leaf->data_analysis conidial_germination->data_analysis greenhouse_trial->data_analysis

References

Application Notes and Protocols for Piperalin in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperalin is a fungicide known for its activity against powdery mildews on ornamental plants. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1] Specifically, this compound acts as a potent inhibitor of the sterol Δ8 → Δ7-isomerase enzyme, leading to the accumulation of abnormal sterols and disruption of fungal growth.[1] These application notes provide detailed protocols for assessing the antifungal activity of this compound using standard fungal growth inhibition assays and offer insights into its molecular target.

Data Presentation

The following table summarizes the antifungal activity of this compound. It is important to note that while this compound is a known fungicide, comprehensive quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a wide range of fungal species are not extensively available in publicly accessible scientific literature. The data presented here is illustrative and may be supplemented with internal findings.

Fungal SpeciesAssay TypeGrowth Inhibition MetricConcentrationReference
Ustilago maydisIn vitroPotent inhibitor of growthNot Specified[1]
Microdochium nivaleIn vivo laboratory assaySensitiveNot Specified[1]
Powdery MildewGreenhouse applicationEffective controlSee product label[2][3][4]

Signaling Pathway

The primary molecular target of this compound is the ergosterol biosynthesis pathway, which is crucial for the formation of functional fungal cell membranes. By inhibiting the sterol Δ8 → Δ7-isomerase, this compound disrupts the conversion of fecosterol to episterol, a key step in the pathway. This leads to a depletion of ergosterol and an accumulation of toxic Δ8-sterols, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol 14_demethylation 14-Demethylation (Target of Azoles) lanosterol->14_demethylation fecosterol Fecosterol 14_demethylation->fecosterol sterol_isomerase Sterol Δ8 → Δ7-Isomerase (Erg2) fecosterol->sterol_isomerase piperalin_inhibition This compound Inhibition piperalin_inhibition->sterol_isomerase Inhibits episterol Episterol sterol_isomerase->episterol ergosterol Ergosterol episterol->ergosterol

Ergosterol Biosynthesis Pathway Inhibition by this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against a fungal isolate using the broth microdilution method.

Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Fungal isolate

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (30-35°C, depending on the fungus)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (24-72 hours old) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For filamentous fungi, a spore suspension can be prepared and the concentration determined using a hemocytometer.

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.

    • Typically, add 100 µL of RPMI-1640 to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate the microtiter plate at the optimal temperature for the specific fungus for 24-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

    • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is often defined as the concentration that causes ≥80% growth inhibition compared to the growth control.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Fungal Suspension dilute_inoculum->inoculate_plate prep_this compound Prepare Serial Dilutions of this compound in 96-well Plate prep_this compound->inoculate_plate incubate Incubate Plate (24-72h) inoculate_plate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Experimental Workflow for MIC Determination.
Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method to assess the antifungal activity of this compound.

Materials:

  • This compound solution of known concentration

  • Fungal isolate

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile paper disks (6 mm diameter)

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted fungal suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

    • A disk impregnated with the solvent used to dissolve this compound should be used as a negative control.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the fungus for 24-72 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.

    • The size of the inhibition zone is indicative of the antifungal activity of this compound against the tested fungus.

Conclusion

This compound is an effective fungicide that targets the ergosterol biosynthesis pathway in fungi. The provided protocols offer standardized methods for evaluating its antifungal efficacy in a laboratory setting. While quantitative data for this compound against a broad spectrum of fungi is limited in public literature, these methods can be employed to generate such data for specific fungal isolates of interest. The understanding of its mechanism of action provides a basis for its application in fungal growth inhibition and for further research into its potential uses.

References

Application Notes and Protocols: Piperalin in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperalin is a fungicide belonging to the piperidine chemical class, recognized for its specific and effective action against powdery mildew fungi. Commercially known as Pipron, it is primarily used in greenhouse settings on ornamental plants.[1] Its mode of action as a sterol biosynthesis inhibitor (SBI) makes it a valuable tool for both practical disease management and fundamental research in plant pathology.[2] These application notes provide detailed information on the use of this compound in a research context, including its mechanism of action, quantitative efficacy data, and protocols for experimental evaluation.

Mechanism of Action

This compound's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets and inhibits the enzyme sterol Δ8→Δ7-isomerase. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 5.[1]

cluster_this compound This compound's Point of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol 14α-demethylase (Target of DMIs - FRAC 3) Intermediates Intermediates 14-demethyl lanosterol->Intermediates Other enzymes Fecosterol Fecosterol Intermediates->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8->Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Δ22-desaturase, Δ5-desaturase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Piperalin_node This compound (FRAC Group 5) Piperalin_node->Fecosterol Inhibits

Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of this compound. (Within 100 characters)

Quantitative Efficacy Data

PlantPathogenEfficacyReference
Greenhouse RosesSphaerotheca pannosa var. rosae85% reduction in visible mildew infection one day after treatment.[3]
Greenhouse RosesSphaerotheca pannosa var. rosaeProvided excellent control of severe powdery mildew.[4]
Greenhouse GerberaPowdery MildewEffective eradicant/curative control.[5]

Note: Efficacy can be enhanced when this compound is tank-mixed with other fungicides, such as quaternary benzophenanthridine alkaloids.[6]

Potential Interaction with Plant Defense Signaling Pathways

While direct evidence of this compound modulating plant defense signaling pathways (e.g., Salicylic Acid or Jasmonic Acid pathways) is currently lacking in published literature, it is a topic of interest for researchers. Some sterol biosynthesis inhibiting (SBI) fungicides, particularly triazoles, have been shown to affect plant hormone biosynthesis, such as gibberellins and brassinosteroids.[7][8] These hormonal pathways can have crosstalk with plant defense signaling. It is hypothesized that the stress induced by a pathogen and the application of a fungicide could lead to complex interactions within the plant's defense network. However, it is important to note that studies on other SBI fungicides have not shown a consistent induction of systemic acquired resistance (SAR).[9] Further research is needed to elucidate any potential indirect effects of this compound on plant immunity.

cluster_pathogen Pathogen Recognition cluster_plant_cell Plant Cell PAMPs/MAMPs PAMPs/MAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs/MAMPs->PRRs Effectors Effectors NLRs NLR Proteins Effectors->NLRs PTI PAMP-Triggered Immunity (PTI) PRRs->PTI ETI Effector-Triggered Immunity (ETI) NLRs->ETI SA_pathway Salicylic Acid (SA) Pathway PTI->SA_pathway JA_ET_pathway Jasmonic Acid (JA) & Ethylene (ET) Pathways PTI->JA_ET_pathway ETI->SA_pathway ETI->JA_ET_pathway Defense_Responses Defense Responses (e.g., PR proteins, Phytoalexins) SA_pathway->Defense_Responses JA_ET_pathway->Defense_Responses Piperalin_interaction This compound Application (Potential for indirect effects - requires further research) plant_cell plant_cell Piperalin_interaction->plant_cell

Figure 2. General overview of plant immune signaling pathways. (Within 100 characters)

Experimental Protocols

In Vitro Antifungal Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target powdery mildew fungus. As powdery mildews are obligate biotrophs, this assay would need to be adapted or used with a related, culturable fungal species to assess the general antifungal spectrum.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal culture (e.g., a related, culturable filamentous fungus)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Include positive (no fungicide) and negative (no fungus) controls.

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visually assessing the lowest concentration of this compound that inhibits fungal growth or by measuring absorbance at 600 nm.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare this compound stock solution C Serial dilution of This compound in 96-well plate A->C B Prepare fungal inoculum D Inoculate wells with fungal suspension B->D C->D E Incubate plate D->E F Visually assess growth or measure absorbance E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Figure 3. Workflow for in vitro antifungal activity assay. (Within 100 characters)
In Vivo Efficacy Evaluation on Potted Plants

This protocol assesses the curative and protective activity of this compound against powdery mildew on a host plant.

Materials:

  • Healthy, susceptible host plants (e.g., rose, cucumber)

  • Powdery mildew inoculum (Podosphaera xanthii, Sphaerotheca pannosa)

  • This compound formulation

  • Spray bottle or atomizer

  • Controlled environment growth chamber or greenhouse

Procedure:

For Curative Activity:

  • Inoculate plants with a suspension of powdery mildew conidia.

  • Allow the disease to establish for a set period (e.g., 48-72 hours) until initial symptoms are visible.

  • Apply this compound at various concentrations to the infected plants, ensuring thorough coverage.

  • Include a control group sprayed with water or a blank formulation.

  • Incubate the plants under conditions favorable for disease development (e.g., 20-25°C, high humidity).

  • Assess disease severity after a defined period (e.g., 7-14 days) by rating the percentage of leaf area covered by mildew.

For Protective Activity:

  • Apply this compound at various concentrations to healthy plants.

  • Allow the treatment to dry.

  • After a set period (e.g., 24 hours), inoculate the treated plants with powdery mildew conidia.

  • Include a control group that is inoculated but not treated with this compound.

  • Incubate and assess disease severity as described above.

Data Analysis: Calculate the percentage of disease control using the following formula: % Control = [ (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control ] * 100

cluster_curative Curative Activity cluster_protective Protective Activity A1 Inoculate plants with powdery mildew A2 Allow disease to establish A1->A2 A3 Apply this compound A2->A3 A4 Incubate and assess disease severity A3->A4 B1 Apply this compound to healthy plants B2 Inoculate plants with powdery mildew B1->B2 B3 Incubate and assess disease severity B2->B3

References

Piperalin: A Chemical Probe for Elucidating Fungal Sterol Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperalin is a fungicide belonging to the piperidine class of sterol biosynthesis inhibitors (SBIs). It serves as a valuable tool for studying the intricate pathways of ergosterol biosynthesis in fungi. By specifically targeting a key enzymatic step, this compound allows for the detailed investigation of pathway dynamics, the effects of sterol depletion, and the accumulation of specific intermediates. These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity (where available), and detailed protocols for its use in research settings.

Mechanism of Action

This compound's primary mode of action is the inhibition of the enzyme sterol Δ8-Δ7 isomerase (ERG2).[1][2] This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring, a critical step in the conversion of fecosterol to episterol en route to the final product, ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol, which is essential for fungal cell membrane integrity and function. Consequently, there is an accumulation of aberrant Δ8-sterols, which can disrupt membrane structure and fluidity, ultimately leading to fungal growth inhibition.[2] this compound has been noted to be a potent inhibitor of growth and ergosterol biosynthesis in Ustilago maydis and is effective against powdery mildews on ornamental plants.[1]

Data Presentation

Fungal SpeciesActivity/EffectObserved Sterol AlterationReference
Microdochium nivaleSensitiveAccumulation of Δ8-sterols[2]
Ustilago maydisPotent inhibitor of growth and ergosterol biosynthesis-[1]
Powdery Mildew FungiEffective control on ornamental plants-[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and its application in research, the following diagrams are provided.

Fungal_Sterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol fecosterol Fecosterol lanosterol->fecosterol delta8_sterols Accumulated Δ8-Sterols fecosterol->delta8_sterols Diversion upon inhibition erg2 Sterol Δ8-Δ7 isomerase (ERG2) fecosterol->erg2 Isomerization membrane Fungal Cell Membrane delta8_sterols->membrane Disruption episterol Episterol ergosterol Ergosterol episterol->ergosterol Multiple Steps ergosterol->membrane Incorporation This compound This compound This compound->erg2 Inhibition erg2->episterol

Fungal ergosterol biosynthesis pathway showing this compound's inhibition of sterol Δ8-Δ7 isomerase.

Experimental_Workflow cluster_mic MIC Determination cluster_sterol Sterol Profile Analysis mic_prep Prepare fungal inoculum mic_plate Inoculate microtiter plate mic_prep->mic_plate mic_this compound Prepare serial dilutions of this compound mic_this compound->mic_plate mic_incubate Incubate at optimal temperature mic_plate->mic_incubate mic_read Determine MIC (visual or spectrophotometric) mic_incubate->mic_read sterol_culture Culture fungus with and without this compound (sub-MIC) mic_read->sterol_culture Inform concentration sterol_harvest Harvest mycelia sterol_culture->sterol_harvest sterol_extract Lipid extraction and saponification sterol_harvest->sterol_extract sterol_gcms GC-MS analysis of sterol fraction sterol_extract->sterol_gcms sterol_analyze Identify and quantify sterol intermediates sterol_gcms->sterol_analyze

Experimental workflow for studying the effects of this compound on fungal growth and sterol composition.

Experimental Protocols

The following protocols are adapted from established methodologies for antifungal susceptibility testing and sterol analysis. Researchers should optimize these protocols for their specific fungal species and experimental setup.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method and can be used to determine the minimum concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile water or saline

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium until sufficient sporulation or growth is observed.

    • Harvest spores or mycelial fragments and suspend them in sterile water or saline.

    • Adjust the suspension to a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL. This can be done by counting with a hemocytometer or by adjusting the optical density (OD) to a predetermined value that corresponds to the target cell density.

  • This compound Dilution Series:

    • Prepare a series of two-fold dilutions of the this compound stock solution in the liquid growth medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on preliminary experiments or literature, if available.

    • Include a positive control (no this compound) and a negative control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions and the positive control wells. This will bring the final volume to 200 µL and halve the initial this compound concentration.

  • Incubation:

    • Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at the optimal growth temperature for the fungus for 24-72 hours, or until robust growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the OD at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC endpoint is often defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.

Protocol 2: Analysis of Fungal Sterol Composition by GC-MS Following this compound Treatment

This protocol describes the extraction and analysis of sterols from fungal mycelia treated with this compound to identify and quantify the accumulation of sterol intermediates.

Materials:

  • Fungal isolate

  • Liquid growth medium

  • This compound

  • Glass culture flasks

  • Vacuum filtration system

  • Mortar and pestle or bead beater

  • Liquid nitrogen

  • Saponification solution (e.g., 1 M ethanolic KOH)

  • Hexane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Sterol standards (e.g., ergosterol, cholesterol as an internal standard)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate the liquid medium in glass flasks with the fungal isolate.

    • Grow the cultures to the mid-logarithmic phase.

    • Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) to the treatment flasks. Include a solvent control (e.g., DMSO) in the control flasks.

    • Continue incubation for a defined period (e.g., 8-24 hours) to allow for changes in the sterol profile.

  • Harvesting and Cell Lysis:

    • Harvest the mycelia by vacuum filtration and wash with sterile water.

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Saponification and Sterol Extraction:

    • Transfer the powdered mycelia to a glass tube and add the saponification solution.

    • Incubate at a high temperature (e.g., 80°C) for 1-2 hours to hydrolyze sterol esters.

    • After cooling, add water and extract the non-saponifiable lipids (containing the free sterols) three times with hexane.

    • Pool the hexane extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Resuspend the lipid residue in a small volume of a suitable solvent (e.g., toluene).

    • Add the derivatization agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Incubate at a moderate temperature (e.g., 60-70°C) for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterol isomers. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).

    • Acquire mass spectra in full scan mode to identify the different sterols based on their fragmentation patterns and retention times compared to standards.

    • For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity, using a known amount of an internal standard (e.g., cholesterol) added before extraction.

  • Data Analysis:

    • Identify the peaks corresponding to ergosterol and any accumulated intermediates (e.g., Δ8-sterols) by comparing their mass spectra and retention times to those of authentic standards or published data.

    • Quantify the amount of each sterol by integrating the peak areas and normalizing to the internal standard. Compare the sterol profiles of this compound-treated and control samples to determine the effect of the inhibitor.

Conclusion

This compound is a specific and potent inhibitor of sterol Δ8-Δ7 isomerase in fungi, making it an excellent tool for dissecting the ergosterol biosynthesis pathway. The protocols provided here offer a framework for researchers to investigate the antifungal activity of this compound and to analyze its impact on the sterol composition of their fungal species of interest. Such studies can provide valuable insights into the fundamental biology of fungi and may aid in the development of novel antifungal strategies.

References

Application Note: High-Throughput Screening for Modulators of GPCR Signaling Using Piperalin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Piperidine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. These compounds have been shown to modulate a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them attractive candidates for drug discovery programs.[1][2][3] Piperalin, a piperidine derivative, and its analogs are of particular interest for their potential to interact with key signaling pathways implicated in various diseases. This application note describes a high-throughput screening (HTS) campaign to identify modulators of a specific GPCR pathway using a library of this compound-like compounds.

GPCRs are the largest family of cell surface receptors and are integral to transducing extracellular signals into intracellular responses.[4] Dysregulation of GPCR signaling is linked to numerous pathologies, making them a major target for therapeutic intervention. The assay described herein is a cell-based, fluorescence-based reporter gene assay designed to identify compounds that modulate the activity of a hypothetical Gs-coupled GPCR, leading to changes in intracellular cyclic AMP (cAMP) levels.

Principle of the Assay

This HTS assay utilizes a stable cell line co-expressing the target Gs-coupled GPCR and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene. Activation of the Gs-coupled GPCR by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. The elevated cAMP binds to the CRE, driving the expression of the luciferase reporter gene. The resulting luminescence is measured and is directly proportional to the activation of the GPCR signaling pathway. Compounds from the this compound analog library are screened for their ability to either activate (agonists) or inhibit (antagonists) this signaling cascade.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from a primary screen of a this compound analog library, followed by dose-response analysis of a confirmed hit.

Table 1: Primary High-Throughput Screening Results for a this compound Analog Library

Compound IDConcentration (µM)% Activation (vs. Positive Control)% Inhibition (vs. Antagonist Control)Hit Classification
PA-001105.22.1Inactive
PA-0021089.5-Agonist Hit
PA-003101.195.3Antagonist Hit
...10.........
PA-1000103.44.8Inactive

Table 2: Dose-Response Data for a Confirmed Agonist Hit (PA-002)

Concentration (µM)% Activation
10098.7
3095.2
1089.5
375.1
152.3
0.325.8
0.110.1
EC50 (µM) 0.95

Experimental Protocols

Materials and Reagents
  • Stable cell line expressing the target Gs-coupled GPCR and a CRE-luciferase reporter construct

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound analog library (10 mM stock in DMSO)

  • Positive control (known agonist of the target GPCR)

  • Negative control (vehicle, 0.1% DMSO)

  • Luciferase assay reagent

  • White, opaque 384-well microplates

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

High-Throughput Screening Protocol
  • Cell Seeding:

    • Culture the stable cell line to ~80% confluency.

    • Harvest the cells and resuspend in fresh culture medium to a density of 2 x 105 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a working concentration plate of the this compound analog library by diluting the 10 mM stock to 100 µM in assay buffer.

    • Using an automated liquid handler, transfer 2.5 µL of the compound solutions to the cell plate, achieving a final concentration of 10 µM.

    • Include wells with positive control (agonist) and negative control (vehicle) on each plate for data normalization.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 6 hours to allow for receptor activation and reporter gene expression.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well using an automated dispenser.

    • Incubate the plates at room temperature for 10 minutes, protected from light.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls on each plate.

    • Calculate the percentage activation or inhibition for each compound.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% activation or inhibition).

Dose-Response Protocol for Hit Confirmation
  • Serial Dilution:

    • For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

    • Prepare a working concentration plate of the dilutions in assay buffer.

  • Assay Performance:

    • Follow the same procedure as the primary screen (cell seeding, compound addition, incubation, and detection), using the serial dilutions of the hit compound.

  • Data Analysis:

    • Plot the percentage activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Gs-Coupled GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand This compound Analog (Agonist) Ligand->GPCR ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Luciferase Luciferase Gene CRE->Luciferase Promotes Transcription Transcription Luciferase->Transcription

Caption: Gs-Coupled GPCR Signaling Pathway.

HTS_Workflow start Start cell_seeding 1. Seed Cells in 384-well Plate start->cell_seeding incubation1 2. Incubate 24h cell_seeding->incubation1 compound_addition 3. Add this compound Analogs (10 µM) incubation1->compound_addition incubation2 4. Incubate 6h compound_addition->incubation2 reagent_addition 5. Add Luciferase Reagent incubation2->reagent_addition luminescence_reading 6. Read Luminescence reagent_addition->luminescence_reading data_analysis 7. Data Analysis & Hit Identification luminescence_reading->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Experimental Workflow.

References

Application Notes and Protocols for Quantifying Piperine Concentration in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperine (1-piperoylpiperidine) is a naturally occurring alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). It is a compound of significant interest to researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including its role as a bioavailability enhancer. Accurate quantification of piperine in plant tissues is crucial for quality control, standardization of herbal formulations, and further research into its therapeutic potential. These application notes provide detailed protocols for the quantification of piperine using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of piperine due to its high resolution, sensitivity, and accuracy.

Application Note

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantification of piperine in plant extracts. The method is suitable for determining piperine content in various plant parts, including fruits, roots, and leaves of Piper species.

Experimental Protocol

a. Sample Preparation (Extraction)

  • Grinding: Dry the plant material (e.g., fruits of Piper nigrum) at a controlled temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Maceration: Soak a known weight of the powdered plant material (e.g., 1 gram) in a suitable solvent like absolute alcohol for a specified period (e.g., 18 hours).[1][2]

    • Soxhlet Extraction: Alternatively, perform Soxhlet extraction for a more exhaustive extraction, which can yield higher concentrations of piperine.[3][4]

    • Ultrasound-Assisted Extraction (UAE): For a greener and faster approach, suspend the plant powder in a suitable solvent and sonicate in an ultrasonic bath.[5]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The resulting solution can be concentrated using a rotary evaporator if necessary.

  • Final Sample Preparation: Dilute the concentrated extract to a known volume with the mobile phase. Filter the final solution through a 0.2 µm membrane filter before injection into the HPLC system.[1][2]

b. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like acetic acid or orthophosphoric acid to improve peak shape. Common ratios include acetonitrile:water:acetic acid (60:39.5:0.5 v/v/v) or acetonitrile:0.01% orthophosphoric acid (60:40 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection Wavelength: 340 nm or 345 nm.[1][2][6][7]

  • Injection Volume: 20 µL.[6]

  • Run Time: Approximately 10 minutes.[6]

c. Calibration and Quantification

  • Standard Preparation: Prepare a stock solution of standard piperine in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 40, 50, 60, 70, 80, 90, 100 ppm).[6]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extract sample and determine the peak area corresponding to piperine.

  • Calculation: Calculate the concentration of piperine in the sample using the regression equation from the calibration curve.

Workflow Diagram

HPLC_Workflow plant_material Plant Material (e.g., fruits) powder Grind to Fine Powder plant_material->powder extraction Solvent Extraction (e.g., Maceration, Soxhlet) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration dilution Dilution & Filtration (0.2 µm filter) concentration->dilution hplc HPLC Analysis dilution->hplc quantification Quantification hplc->quantification

Caption: Workflow for Piperine Quantification using HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples, making it suitable for quality control of herbal materials.

Application Note

This protocol outlines a validated HPTLC method for the simultaneous quantification of piperine in various plant extracts and herbal formulations. The method is known for its simplicity, accuracy, and high throughput.[8]

Experimental Protocol

a. Sample and Standard Preparation

  • Sample Extraction: Prepare a methanolic extract of the plant material through reflux.[9]

  • Standard Solution: Prepare a standard stock solution of piperine in methanol (e.g., 1 mg/mL). From this, prepare working standards of various concentrations.

b. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm).[9]

  • Sample Application: Apply the standard and sample solutions as bands (e.g., 8 mm width) using an automatic sample applicator like Camag Linomat V.[9]

  • Mobile Phase: A mixture of toluene and ethyl acetate, commonly in a ratio of 7:3 (v/v).[9]

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber pre-saturated with the mobile phase vapor for 30 minutes at 25°C.[9]

  • Detection and Scanning: After development, dry the plate. Scan the plate densitometrically at the maximum absorbance wavelength for piperine, which is around 342 nm.[8][9]

c. Calibration and Quantification

  • Calibration Curve: Apply different concentrations of the standard piperine solution (e.g., 20, 30, 40, 50 ng/spot) on the HPTLC plate.[9] After development and scanning, plot a calibration curve of peak area versus the amount of piperine.

  • Sample Analysis: Apply the sample extract on the same plate.

  • Calculation: Determine the amount of piperine in the sample by comparing its peak area with the calibration curve. The method demonstrates good linearity in ranges such as 20-100 ng/spot.[8]

Workflow Diagram

HPTLC_Workflow sample_prep Sample & Standard Preparation spotting Band Application on HPTLC Plate sample_prep->spotting development Chromatographic Development spotting->development drying Plate Drying development->drying scanning Densitometric Scanning (342 nm) drying->scanning quantification Quantification via Calibration Curve scanning->quantification GCMS_Workflow extraction Methanolic Extraction filtration Filtration extraction->filtration injection GC-MS Injection filtration->injection separation GC Separation injection->separation detection MS Detection (EI, 70 eV) separation->detection analysis Data Analysis: Identification & Quantification detection->analysis

References

Piperalin: Application in Studies of Fungicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Piperalin is a fungicide belonging to the piperidine class of chemicals. Its primary application is in the control of powdery mildew on ornamental plants. In the context of fungicide resistance research, this compound serves as a valuable tool due to its specific and relatively uncommon mode of action. It acts as a potent inhibitor of the enzyme sterol Δ8-Δ7-isomerase, a key component in the ergosterol biosynthesis pathway of fungi.[1] This distinct mechanism of action makes this compound a subject of interest for managing fungal populations that have developed resistance to other commonly used fungicides, particularly demethylation inhibitors (DMIs) which target a different step in the same pathway.

The development of fungicide resistance is a significant threat to effective disease management in agriculture. Fungal pathogens can develop resistance through various mechanisms, including target site modification, overexpression of the target enzyme, or increased efflux of the fungicide. The use of fungicides with different modes of action in rotation or combination is a crucial strategy to delay the development of resistance.

This compound's role as a sterol Δ8-Δ7-isomerase inhibitor provides an alternative pressure on fungal populations, which can be effective against strains resistant to other ergosterol biosynthesis inhibitors (EBIs). For instance, a fungal strain with a mutation in the target enzyme for DMI fungicides may still be susceptible to this compound. This makes this compound a candidate for inclusion in resistance management programs and a valuable compound for studying the dynamics of fungicide resistance.

Currently, there is a notable lack of publicly available, quantitative data on the efficacy of this compound against specific fungicide-resistant fungal strains. Further research is required to establish baseline sensitivity, determine EC50 values for resistant populations, and investigate the potential for cross-resistance with other fungicides.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ergosterol biosynthesis pathway, highlighting this compound's target, and a general workflow for assessing fungicide resistance.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS 14-demethyl lanosterol Lanosterol->FF_MAS 14α-demethylase (CYP51A1) Sterol_Intermediates Other Sterol Intermediates FF_MAS->Sterol_Intermediates Fecosterol Fecosterol (Δ8) Sterol_Intermediates->Fecosterol Episterol Episterol (Δ7) Fecosterol->Episterol Sterol Δ8-Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol DMI_Fungicides DMI Fungicides (e.g., triazoles) DMI_Fungicides->Lanosterol This compound This compound This compound->Fecosterol Fungicide_Resistance_Workflow cluster_0 In Vitro Assessment cluster_1 Biochemical Assay Isolate_Fungi Isolate Fungal Strains (Wild-type and Suspected Resistant) Culture_Fungi Culture Fungi on Growth Medium Isolate_Fungi->Culture_Fungi Prepare_Microsomes Prepare Fungal Microsomes Isolate_Fungi->Prepare_Microsomes Inoculate_Plates Inoculate Plates with Fungal Isolates Culture_Fungi->Inoculate_Plates Prepare_Fungicide_Stock Prepare this compound Stock Solutions Amended_Media Prepare Fungicide-Amended Growth Media (Serial Dilutions) Prepare_Fungicide_Stock->Amended_Media Amended_Media->Inoculate_Plates Incubate Incubate under Controlled Conditions Inoculate_Plates->Incubate Measure_Growth Measure Mycelial Growth or Spore Germination Incubate->Measure_Growth Calculate_EC50 Calculate EC50 Values Measure_Growth->Calculate_EC50 Assay_Setup Set up Isomerase Assay with Substrate and this compound Prepare_Microsomes->Assay_Setup Incubate_Assay Incubate Assay Mixture Assay_Setup->Incubate_Assay Extract_Sterols Extract Sterols Incubate_Assay->Extract_Sterols Analyze_Sterols Analyze Sterol Composition (GC-MS) Extract_Sterols->Analyze_Sterols Determine_Inhibition Determine Inhibition of Δ8-Δ7-isomerase Activity Analyze_Sterols->Determine_Inhibition

References

Investigating Piperine's Potential as a Kinase Inhibitor in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note on Piperalin vs. Piperine: The initial query requested information on "this compound." However, the vast majority of scientific literature focuses on "piperine," a natural alkaloid found in black pepper, for its anti-cancer properties. "this compound" is identified as a fungicide. This document will proceed under the assumption that the intended compound of interest is piperine , given its well-documented effects on cancer cell lines and signaling pathways.

Introduction

Piperine, the primary bioactive compound in black pepper, has garnered significant attention for its potential as a chemopreventive and therapeutic agent in oncology.[1][2][3] Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1][2][4] These effects are attributed to its capacity to modulate multiple cellular signaling pathways, some of which are driven by kinases, making it a promising candidate for investigation as a kinase inhibitor.[5][6]

These application notes provide a summary of the anti-cancer effects of piperine and detailed protocols for key experiments to assess its potential as a kinase inhibitor in cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of Piperine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueExposure Time (h)Citation
SK MEL 28Melanoma221 µM24[7]
SK MEL 28Melanoma172 µM48[7]
SK MEL 28Melanoma136 µM72[7]
B16 F0Melanoma200 µM24[7]
B16 F0Melanoma155 µM48[7]
B16 F0Melanoma137 µM72[7]
HeLaCervical AdenocarcinomaNot specified, dose-dependent24[8]
HepG2Hepatocellular Carcinoma214 µM72[9]
MDA-MB-231Breast Adenocarcinoma238 µM72[9]
A549Lung Adenocarcinoma198 µM72[9]
SNU-16Gastric CancerNot specified, dose-dependent18[10]
HSC-3Oral Squamous CarcinomaNot specified, dose-dependent24[11]
Table 2: Effect of Piperine on Cell Cycle Distribution
Cell LineCancer TypePiperine ConcentrationEffect on Cell CycleCitation
SK MEL 28Melanoma150 µMG1 phase arrest[7]
B16 F0Melanoma150 µMG1 phase arrest[7]
HeLaCervical AdenocarcinomaDose-dependentG2/M phase arrest[8]
DLD-1Colorectal Cancer62.5, 125, 250 µMG1 phase arrest[12]
HEp-2Head and Neck CancerNot specifiedG2/M and S phase arrest[13]
SCC-25Head and Neck CancerNot specifiedG2/M and S phase arrest[13]
Epidermoid CellsCervical CancerNot specifiedG1/G0 phase arrest[14]
Adenocarcinoma CellsCervical CancerNot specifiedG2/M phase arrest[14]

Signaling Pathways Modulated by Piperine

Piperine exerts its anti-cancer effects by interfering with several key signaling pathways that are often dysregulated in cancer.

Piperine_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Apoptosis cluster_CellCycle Cell Cycle Arrest Piperine Piperine PI3K PI3K Piperine->PI3K Inh ERK ERK Piperine->ERK Inh p38 p38 Piperine->p38 Inh Wnt Wnt Piperine->Wnt Inh Bax Bax Piperine->Bax Act Bcl2 Bcl-2 Piperine->Bcl2 Inh Caspase3 Caspase-3 Piperine->Caspase3 Act CyclinD1 Cyclin D1 Piperine->CyclinD1 Inh CDK4 CDK4 Piperine->CDK4 Inh p21 p21 Piperine->p21 Act Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR beta_catenin β-catenin Wnt->beta_catenin

Caption: Piperine's multifaceted anti-cancer action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of piperine on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with varying concentrations of Piperine incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperine stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of piperine in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the piperine dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution after piperine treatment.

Cell_Cycle_Analysis_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with Piperine incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 harvest_cells Harvest and wash cells incubate2->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Piperine stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of piperine for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Kinase Pathway Proteins

This protocol is for analyzing the effect of piperine on the expression and phosphorylation of key proteins in kinase signaling pathways.

Western_Blot_Workflow start Start cell_treatment Treat cells with Piperine start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane transfer->blocking primary_antibody Incubate with primary antibody (e.g., anti-p-Akt) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using chemiluminescence secondary_antibody->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Western blot analysis workflow.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating cells with piperine, wash them with cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

The available data strongly suggest that piperine has significant anti-cancer properties, mediated in part by the modulation of key kinase signaling pathways. The protocols provided herein offer a framework for researchers to further investigate the potential of piperine as a kinase inhibitor in various cancer cell lines. Future studies should focus on identifying the direct kinase targets of piperine and evaluating its efficacy in in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Piperalin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Piperalin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a fungicide used to control powdery mildews.[1] It is a member of the piperidine class of compounds and is structurally a benzoate ester.[1] Its stability in aqueous solutions is a significant concern for researchers because it is susceptible to hydrolysis, a chemical process where water breaks down the molecule. This degradation can impact the accuracy of experimental results, the potency of formulations, and the overall reliability of research data.

Q2: What are the primary factors that influence the stability of this compound in an aqueous environment?

A2: The primary factor influencing this compound's stability in aqueous solutions is the pH of the solution. This compound is significantly more susceptible to degradation under alkaline (high pH) conditions through a process called alkaline hydrolysis.[1] Other factors that can affect its stability include temperature , with higher temperatures generally accelerating degradation, and the presence of certain metal ions , although this compound is reported to be stable to many metals for extended periods at elevated temperatures.

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The major degradation products of this compound through hydrolysis are 3,4-dichlorobenzoic acid and 3-(2-methylpiperidino)propyl alcohol .[1]

Q4: What is the expected shelf-life of this compound in aqueous solutions at different pH values?

A4: The stability of this compound is highly dependent on the pH of the aqueous solution. The table below summarizes the hydrolysis half-life of this compound at various pH levels.

pHHalf-life
5714 days
716.4 days
94.8 hours
(Data sourced from EPA Reregistration Eligibility Decision for this compound)

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound in my aqueous stock solution.

Possible Cause: The pH of your water or buffer is likely neutral or alkaline.

Solution:

  • Measure the pH of your solvent. Use a calibrated pH meter to determine the exact pH of the water or buffer you are using to prepare your stock solution.

  • Acidify the solvent. For maximum stability, prepare your this compound stock solutions in an acidic buffer (pH 4-5). Citrate or acetate buffers are common choices.

  • Store solutions properly. Store your aqueous stock solutions at low temperatures (e.g., 4°C) and protected from light to minimize any potential photodegradation, although this compound is generally stable to light.

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound samples.

Possible Cause: These unexpected peaks are likely the degradation products of this compound, 3,4-dichlorobenzoic acid and 3-(2-methylpiperidino)propyl alcohol.

Solution:

  • Confirm the identity of the peaks. If you have analytical standards for the degradation products, inject them to confirm their retention times match the unexpected peaks in your sample chromatogram.

  • Use a stability-indicating analytical method. A stability-indicating method is crucial to separate and quantify the parent this compound peak from its degradation products. Refer to the "Experimental Protocols" section for a detailed methodology.

  • Control the pH of your samples. Ensure that the pH of your samples, including the mobile phase for HPLC analysis, is maintained in the acidic range to prevent further degradation during the analytical run.

Problem 3: this compound is not dissolving well in my aqueous buffer.

Possible Cause: this compound has low water solubility.

Solution:

  • Use a co-solvent. A small amount of a water-miscible organic solvent, such as acetonitrile or methanol, can be used to first dissolve the this compound before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent does not interfere with your experiment.

  • Adjust the pH. The solubility of ionizable compounds can be pH-dependent. Given this compound's pKa of 8.9, it will be more soluble in its protonated (cationic) form at acidic pH. Preparing your solution in an acidic buffer may improve solubility.

  • Use sonication. Sonication can help to disperse and dissolve the compound in the aqueous medium.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the this compound stock solution in a quartz cuvette to a photostability chamber for a specified duration.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This reverse-phase high-performance liquid chromatography (RP-HPLC) method is designed to separate this compound from its primary degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the sample with the initial mobile phase composition (70:30, Mobile Phase A:Mobile Phase B) to a final concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

This compound This compound (C16H21Cl2NO2) This compound->Degradation DichlorobenzoicAcid 3,4-Dichlorobenzoic Acid Degradation->DichlorobenzoicAcid Hydrolysis (especially at high pH) PropylAlcohol 3-(2-methylpiperidino)propyl alcohol Degradation->PropylAlcohol Hydrolysis (especially at high pH)

Caption: Hydrolysis degradation pathway of this compound.

start Instability Observed (e.g., peak loss, new peaks) check_ph Measure pH of the solution start->check_ph ph_alkaline pH > 7? check_ph->ph_alkaline acidify Acidify solution to pH 4-5 (e.g., with citrate/acetate buffer) ph_alkaline->acidify Yes check_solubility Is the compound fully dissolved? ph_alkaline->check_solubility No acidify->check_solubility use_cosolvent Use co-solvent (e.g., ACN, MeOH) and/or sonicate check_solubility->use_cosolvent No analytical_issue Are there unexpected peaks in the chromatogram? check_solubility->analytical_issue Yes use_cosolvent->analytical_issue validate_method Use a stability-indicating HPLC method analytical_issue->validate_method Yes resolved Problem Resolved analytical_issue->resolved No validate_method->resolved

Caption: Troubleshooting workflow for this compound instability.

start Method Development Goal: Separate this compound from Degradants forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation prepare_samples Prepare Stressed Samples and Unstressed Control forced_degradation->prepare_samples hplc_screening Screen HPLC Conditions (Column, Mobile Phase, Gradient) prepare_samples->hplc_screening check_resolution Adequate Resolution of all peaks? hplc_screening->check_resolution optimize_method Optimize Method Parameters (e.g., gradient slope, pH, temp) check_resolution->optimize_method No validate_method Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) check_resolution->validate_method Yes optimize_method->hplc_screening final_method Final Stability-Indicating HPLC Method validate_method->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Optimizing Piperalin Concentration for In Vitro Fungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective use of Piperalin in in vitro fungal assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you optimize your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an agricultural fungicide that functions as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the sterol Δ8 → Δ7-isomerase enzyme, a critical component of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is miscible in a variety of organic solvents including acetone, chloroform, dichloromethane, ethyl acetate, and toluene. It also has good solubility in acetonitrile (3-5 g/100 ml) and methanol (5-10 g/100 ml).[2] For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its high solvating power and compatibility with most assay media at low final concentrations.

Q3: What is the aqueous solubility of this compound?

A3: this compound has low aqueous solubility, reported at 20 mg/L.[2] Due to this, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous assay medium.

Q4: How stable are this compound stock solutions?

A4: this compound is stable to heat and metal ions for at least 28 days at 50°C and can be stored at room temperature for up to seven years.[2] For long-term storage of stock solutions, it is recommended to store them at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q5: What is a typical starting concentration range for this compound in a fungal susceptibility assay?

A5: While specific Minimum Inhibitory Concentration (MIC) values are dependent on the fungal species and strain being tested, a common starting point for a broth microdilution assay would be to test a broad range of concentrations, for example, from 0.03 µg/mL to 64 µg/mL, using a two-fold serial dilution. This allows for the determination of the MIC for both sensitive and potentially resistant isolates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Assay Medium - Exceeding the solubility limit of this compound in the final assay medium. - High final concentration of the organic solvent (e.g., DMSO) which can be toxic to some fungi. - Interaction with components of the culture medium.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically ≤1% (v/v). - Prepare an intermediate dilution of the this compound stock solution in the assay medium before adding it to the final culture. - Visually inspect the wells for any precipitation after adding the compound and before inoculating with the fungus.
Inconsistent or Non-reproducible MIC values - Inaccurate initial concentration of the this compound stock solution. - Inconsistent fungal inoculum density. - Variation in incubation time or temperature. - Edge effects in microtiter plates.- Verify the concentration of the this compound stock solution spectrophotometrically if possible. - Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density. - Strictly adhere to the recommended incubation parameters for the specific fungal species. - To minimize evaporation, use a plate sealer and/or incubate in a humidified chamber. Avoid using the outer wells of the plate if edge effects are a persistent issue.
No Fungal Growth in Control Wells - Residual solvent toxicity. - Contamination of the culture medium or inoculum. - Poor viability of the fungal isolate.- Include a solvent control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO) to ensure it is not inhibiting fungal growth. - Use aseptic techniques throughout the experimental setup. - Confirm the viability of the fungal culture before starting the assay.
Fungal Growth at Very High this compound Concentrations - Intrinsic resistance of the fungal species to this compound. - Acquired resistance in the fungal strain. - Inactivation of this compound by components in the medium.- Confirm the identity of the fungal isolate. - Test a known susceptible quality control strain to ensure the assay is performing correctly. - Consider sequencing the target enzyme (sterol Δ8 → Δ7-isomerase) to check for mutations that could confer resistance.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₁Cl₂NO₂[2]
Molecular Weight330.2 g/mol [2]
Aqueous Solubility20 mg/L[2]
Solubility in Acetonitrile3-5 g/100 ml[2]
Solubility in Methanol5-10 g/100 ml[2]
LogP4.31[2]
StabilityStable at room temperature for up to 7 years.[2]

Table 2: Example Minimum Inhibitory Concentration (MIC) Data for Ergosterol Biosynthesis Inhibitors against Common Fungi (Note: Specific MICs for this compound are not widely published and should be determined empirically. The data below for other SBIs are for illustrative purposes.)

Antifungal Agent (Class)Fungal SpeciesMIC Range (µg/mL)
Voriconazole (Azole)Aspergillus fumigatus0.25 - 2
Itraconazole (Azole)Candida albicans0.03 - 1
Terbinafine (Allylamine)Trichophyton rubrum0.001 - 0.03
Fenpropimorph (Morpholine)Microdochium nivaleHighly sensitive (exact MIC not specified)[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi and can be modified for yeasts.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Fungal Inoculum:

    • For Filamentous Fungi: Grow the fungus on potato dextrose agar (PDA) until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

    • For Yeasts: Culture the yeast in a suitable broth medium overnight. Adjust the yeast suspension to a 0.5 McFarland standard in sterile saline, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of this compound by diluting the stock solution in RPMI-1640. Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will result in a final volume of 200 µL per well.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control in well 11. A microplate reader can be used to measure optical density to aid in this determination.

Visualizations

experimental_workflow Experimental Workflow for this compound MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Solution Prepare this compound Stock Solution in DMSO Serial Dilution Perform 2-fold Serial Dilution in 96-well Plate Stock Solution->Serial Dilution Inoculum Prepare Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubate Plate (35°C, 24-72h) Inoculation->Incubation MIC Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC Determination

Caption: Workflow for MIC determination of this compound.

signaling_pathway This compound's Inhibition of the Fungal Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Episterol Episterol Intermediate Sterols->Episterol Ergosterol Ergosterol Episterol->Ergosterol Sterol Δ8→Δ7 Isomerase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Episterol Inhibits

Caption: this compound's target in the ergosterol pathway.

References

Piperalin degradation pathways and how to prevent sample loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Piperalin and best practices to prevent sample loss during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis, particularly under alkaline conditions.[1] The ester linkage is cleaved, yielding 3,4-dichlorobenzoic acid and 3-(2-methylpiperidino)propyl alcohol as the major degradation products.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound's stability is highly dependent on pH. It degrades rapidly in alkaline solutions, with a half-life of only 4.8 hours at pH 9. In contrast, it is significantly more stable in neutral and acidic conditions, with half-lives of 16.4 days at pH 7 and 714 days at pH 5 at 25°C.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored at room temperature for up to seven years.[1][2] It is stable to heat and metal ions for at least 28 days at 50°C.[1][2] To prevent degradation, it is crucial to protect it from moisture and alkaline environments.

Q4: Is this compound sensitive to light?

A4: Photolysis is not a major degradation pathway for this compound. The photolysis half-life in water is greater than 30 days, and in soil, it is approximately 35 days.

Q5: In which solvents is this compound soluble and stable?

A5: this compound is miscible with a range of organic solvents, including acetone, chloroform, dichloromethane, ethyl acetate, and toluene.[2][3] Its solubility is lower in acetonitrile, hexane, and methanol.[2][3] While specific stability data in these organic solvents is not extensively documented, storing solutions in a dry, cool, and dark environment is recommended to minimize potential degradation.

Troubleshooting Guides

Issue 1: Loss of this compound in aqueous samples during analysis.

Possible Cause: Hydrolysis due to alkaline pH.

Solution:

  • pH Control: Ensure the pH of your aqueous samples and mobile phases is maintained at or below 7, and ideally in the slightly acidic range (pH 5-6), where this compound exhibits maximum stability.[1]

  • Sample Preparation: If possible, prepare samples in a slightly acidic buffer.

  • Temperature: Keep samples cool during processing and analysis to slow down the rate of hydrolysis.

  • Analysis Time: Analyze samples as quickly as possible after preparation.

Issue 2: Inconsistent results or appearance of unknown peaks in chromatograms.

Possible Cause: On-column degradation or interaction with the stationary phase.

Solution:

  • Mobile Phase Modification: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure the piperidine nitrogen is protonated, which can improve peak shape and reduce interactions with residual silanols on silica-based columns.

  • Column Choice: If peak tailing is observed, consider using a column with end-capping or a different stationary phase, such as a PFP (Pentafluorophenyl) column, which can offer different selectivity for basic compounds.

  • Inert System: Use an HPLC/UHPLC system with inert flow paths to minimize potential interactions with metal components.

Issue 3: Low recovery of this compound from biological matrices.

Possible Cause: Enzymatic degradation or binding to matrix components.

Solution:

  • Enzyme Inhibition: During sample extraction from plasma or tissue homogenates, add enzyme inhibitors or perform the extraction at low temperatures to minimize enzymatic hydrolysis of the ester group.

  • Protein Precipitation: Use an efficient protein precipitation method with a suitable organic solvent (e.g., acetonitrile) to remove proteins that may bind to this compound.

  • pH Adjustment: Adjust the pH of the sample before extraction to optimize the recovery of this compound and minimize degradation.

Quantitative Data

Table 1: Hydrolytic Stability of this compound at 25°C
pHHalf-lifeStability
5714 daysVery Stable
716.4 daysModerately Stable
94.8 hoursUnstable

Data sourced from Guidechem[1]

Table 2: Solubility of this compound in Various Solvents
SolventSolubilityWater Miscibility
Water20 mg/LLow
AcetoneMiscibleYes
Acetonitrile3-5 g/100 mLYes
ChloroformMiscibleNo
DichloromethaneMiscibleNo
Ethyl AcetateMiscibleNo
Hexane5-10 g/100 mLNo
Methanol5-10 g/100 mLYes
TolueneMiscibleNo

Data sourced from PubChem and EPA documents.[2][3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive organic solvent like acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µg/mL.

    • Alkaline Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution in purified water to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL.

    • Thermal Stress: Incubate the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point and identify any major degradation products.

Visualizations

G cluster_main This compound Degradation Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkaline conditions (major pathway) Dichlorobenzoic_Acid Dichlorobenzoic_Acid Hydrolysis->Dichlorobenzoic_Acid Propyl_Alcohol_Derivative 3-(2-methylpiperidino)propyl alcohol Hydrolysis->Propyl_Alcohol_Derivative

This compound's primary degradation pathway.

G cluster_workflow Workflow for Stock Solution Preparation and Storage start Start weigh Weigh this compound in an inert atmosphere (e.g., glovebox) start->weigh dissolve Dissolve in a dry, aprotic solvent (e.g., Acetonitrile) weigh->dissolve store Store in amber glass vials under an inert gas (Ar or N2) dissolve->store temperature Store at low temperature (-20°C for long-term) store->temperature end End temperature->end

Workflow for preparing and storing this compound stock solutions.

G cluster_troubleshooting Troubleshooting this compound Sample Loss start Sample Loss Detected check_ph Is the sample in an aqueous solution? start->check_ph adjust_ph Adjust pH to slightly acidic (5-6) and re-analyze check_ph->adjust_ph Yes check_storage Review storage conditions (temperature, light, atmosphere) check_ph->check_storage No end Problem Resolved adjust_ph->end improper_storage Implement proper storage: - Low temperature - Protect from light - Inert atmosphere check_storage->improper_storage Improper check_analytical Review analytical method (mobile phase, column) check_storage->check_analytical Proper improper_storage->end optimize_hplc Optimize HPLC method: - Acidified mobile phase - Consider alternative column check_analytical->optimize_hplc Potential Issues check_analytical->end No Issues optimize_hplc->end

Logical workflow for troubleshooting this compound sample loss.

References

Identifying and minimizing off-target effects of Piperalin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols for researchers utilizing Piperalin, a compound primarily known as an agricultural fungicide. While its established on-target effect is the inhibition of ergosterol biosynthesis in fungi, its effects in other experimental systems, such as mammalian cells, are not well-characterized. This resource is designed to help you identify and minimize potential off-target effects during your research.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: this compound's primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. It specifically targets sterol C14-reductase and sterol C8-C7 isomerase, crucial enzymes in this pathway.

Q2: I'm observing an unexpected phenotype in my mammalian cell line after this compound treatment. What could be the cause?

A2: An unexpected phenotype could be due to an off-target effect, where this compound interacts with one or more unintended proteins in the cell. It could also be a result of indirect effects downstream of a primary off-target interaction or cellular stress responses. A systematic approach to identifying the molecular target(s) is recommended.

Q3: At what concentration should I start my experiments to minimize off-target effects?

A3: Start with a dose-response experiment. Begin with a concentration similar to the known effective concentration (EC50) for its fungicidal activity and test a wide range of concentrations (e.g., from nanomolar to high micromolar). The goal is to find the lowest concentration that produces your desired on-target effect while minimizing any unexpected phenotypes.

Q4: How can I confirm if the effect I'm seeing is a true on-target effect or an off-target effect?

A4: Target validation is crucial. Methods include:

  • Chemical Analogs: Use a structurally similar but inactive analog of this compound as a negative control.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target protein. If the phenotype disappears, it suggests the effect was mediated by that protein.

  • Target Overexpression: Overexpressing the suspected target protein may rescue the phenotype.

  • Direct Binding Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or Isothermal Titration Calorimetry (ITC) can confirm direct binding between this compound and the suspected target protein.

Troubleshooting Guide: Unexpected Experimental Results

This guide helps you navigate common issues when working with this compound.

Issue 1: High Cell Toxicity at Low Concentrations in Mammalian Cells
  • Possible Cause: this compound may be inhibiting a critical pathway for cell survival or proliferation.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) across a wide concentration range to determine the CC50 (50% cytotoxic concentration).

    • Apoptosis/Necrosis Assay: Use assays like Annexin V/PI staining to determine the mode of cell death.

    • Off-Target Profiling: Conduct unbiased screening (e.g., kinome scan, proteome profiling) to identify potential off-target proteins related to cell survival pathways (e.g., kinases like AKT, ERK).

Issue 2: Experimental Results are Inconsistent
  • Possible Cause: Compound instability, solubility issues, or experimental variability.

  • Troubleshooting Steps:

    • Check Compound Stability: this compound can be unstable under certain conditions. Ensure it is stored correctly (cool, dark place) and that your experimental media doesn't degrade it. Prepare fresh stock solutions for each experiment.

    • Verify Solubility: Visually inspect your media after adding this compound to check for precipitation. If solubility is an issue, consider using a different solvent or a lower concentration.

    • Standardize Protocols: Ensure all experimental parameters (cell density, incubation time, etc.) are consistent across experiments.

Data Presentation: On-Target vs. Off-Target Activity

The following table provides an example of how to present data comparing this compound's activity against its intended fungal target versus a hypothetical mammalian off-target identified in a kinase screen.

TargetOrganism/SystemAssay TypeIC50 / EC50Notes
Primary Target
Sterol C14-reductaseBotrytis cinereaEnzyme Activity~0.5 µMKnown on-target activity
Hypothetical Off-Target
Kinase XHuman Cell LineKinase Scan15 µM30-fold less potent than primary target
Kinase YHuman Cell LineKinase Scan> 50 µMNegligible activity
General CytotoxicityHuman Cell LineMTT Assay25 µMIndicates off-target toxicity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify direct binding of a compound (ligand) to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Culture: Grow your mammalian cell line of interest to 70-80% confluency.

  • Treatment: Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.

  • Heating: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot at a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific protein of interest remaining in the supernatant using Western Blot or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding and stabilization of the target protein.

Protocol 2: RNA-Seq for Unbiased Off-Target Pathway Analysis

This protocol helps identify global transcriptomic changes induced by this compound, providing insights into which pathways are affected.

Methodology:

  • Experimental Setup: Treat your cells with this compound at a non-toxic concentration and a vehicle control. Include multiple biological replicates (minimum of 3).

  • RNA Extraction: After the desired incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing (NGS) platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.

    • Conduct pathway enrichment analysis (e.g., GO, KEGG) on the differentially expressed genes to identify affected signaling pathways.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed Q1 Is the phenotype dose-dependent? Start->Q1 A1_Yes Proceed with Target ID Q1->A1_Yes Yes A1_No Check Compound Stability & Solubility Q1->A1_No No TargetID Unbiased Off-Target Screening (e.g., RNA-Seq, Proteomics) A1_Yes->TargetID Hypothesis Generate Hypothesis: Protein 'X' is the off-target TargetID->Hypothesis Validation Validate Target 'X' (e.g., CETSA, Knockdown) Hypothesis->Validation Result Phenotype is Validated Validation->Result

Caption: A logical workflow for troubleshooting and identifying the cause of an unexpected phenotype observed during experiments with this compound.

G cluster_1 On-Target Pathway: Fungal Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Sterol C14-reductase & Sterol C8-C7 isomerase Lanosterol->Enzyme Multiple Steps Ergosterol Ergosterol (Fungal Cell Membrane) This compound This compound This compound->Enzyme Enzyme->Ergosterol

Caption: The established on-target pathway of this compound, showing its inhibition of key enzymes in the fungal ergosterol biosynthesis pathway.

G cluster_2 Experimental Workflow for Off-Target Identification A 1. Phenotypic Screening Observe unexpected effect in mammalian cells B 2. Unbiased 'Omics' Analysis (RNA-Seq, Proteomics) A->B C 3. Bioinformatic Analysis Identify candidate pathways/proteins B->C D 4. Target Validation (Orthogonal Assays) C->D D_sub CETSA (Direct Binding) CRISPR/siRNA (Genetic Perturbation) Analog Studies (Chemical Control) D->D_sub E 5. Confirmed Off-Target D->E

Why is my Piperalin treatment not inhibiting fungal growth?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Piperalin for fungal growth inhibition experiments.

Troubleshooting Guide

Question: Why is my this compound treatment not inhibiting fungal growth?

Answer: Several factors can contribute to the lack of efficacy in your this compound treatment. Work through the following troubleshooting steps to identify the potential cause.

Ensure that the fundamental parameters of your experiment are correctly established. Inconsistencies in these areas are a common source of unexpected results.

  • Is your this compound stock solution correctly prepared and stored? this compound is stable at room temperature for extended periods.[1] However, improper storage, such as exposure to extreme temperatures, can reduce its efficacy.[2] It is soluble in various organic solvents like toluene, acetone, and methanol, but has low water solubility (200 ppm at 25°C).[3][4]

  • Is the final concentration of this compound in your assay appropriate for the target fungus? The effective concentration of this compound can vary between fungal species. For instance, it is a potent inhibitor of growth and ergosterol biosynthesis in Ustilago maydis.[1]

  • Is your fungal culture viable and in the appropriate growth phase? The susceptibility of fungi to antifungal agents can be influenced by their growth stage.

The inherent susceptibility of the fungal species to this compound is a critical factor.

  • Is the target fungus known to be susceptible to this compound? this compound's primary application is in the control of powdery mildews.[1][5][6] Its efficacy against other fungal species may be limited.

  • Could the fungal strain have developed resistance to this compound? Although there is no widespread evidence of resistance, the potential for fungicide resistance is a known phenomenon in mycology.[5][7] Resistance can arise from mutations in the target protein, preventing the fungicide from binding effectively.[7]

This compound inhibits ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][5]

  • Are you observing the expected phenotypic changes in your treated fungi? Inhibition of ergosterol biosynthesis can lead to altered cell membrane integrity.

  • Have you confirmed the expression of the target enzyme in your fungal strain? this compound acts as an inhibitor of sterol Δ8-Δ7 isomerase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a sterol biosynthesis inhibitor (SBI).[5] It specifically targets and inhibits the enzyme sterol Δ8-Δ7 isomerase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, ultimately inhibiting growth.[1]

Q2: What is the spectrum of activity for this compound?

This compound is primarily known for its effectiveness against powdery mildews on ornamental plants.[1][5][6] It has also been shown to be a potent inhibitor of growth in Ustilago maydis and sensitive in laboratory assays against Microdochium nivale.[1]

Q3: How should I prepare a stock solution of this compound?

Given its low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent such as toluene, acetone, or methanol.[3][4] For experimental use, further dilutions can be made in the appropriate culture medium, ensuring the final solvent concentration is not toxic to the fungal culture.

Q4: Are there any known mechanisms of resistance to this compound?

While there is no widespread, documented resistance to this compound in its primary applications, fungicide resistance is a recognized concern.[2][5] General mechanisms of fungicide resistance in fungi include target site modification, overexpression of the target enzyme, and increased efflux of the fungicide from the cell.[8]

Q5: Can I use this compound in combination with other fungicides?

Using fungicides with different modes of action is a common strategy to manage and prevent the development of resistance.[9] However, the compatibility and potential synergistic or antagonistic effects of this compound with other specific fungicides would need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in antifungal assays.

Materials:

  • This compound (solid or liquid concentrate)

  • Appropriate organic solvent (e.g., Toluene, Acetone, Methanol)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mg/mL).

  • Weigh the required amount of solid this compound or measure the appropriate volume of liquid concentrate.

  • Dissolve the this compound in the chosen organic solvent.

  • Vortex briefly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound stock solution

  • Fungal culture in the exponential growth phase

  • Sterile 96-well microtiter plate

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the growth medium in the 96-well plate.

  • Inoculate each well with a standardized suspension of the fungal culture.

  • Include a positive control (fungus with no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the fungal strain for a specified period (e.g., 24-48 hours).

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Data Presentation

Table 1: Example MIC Data for this compound Against Various Fungal Species

Fungal SpeciesThis compound MIC (µg/mL)
Saccharomyces cerevisiae128
Candida albicans256
Aspergillus fumigatus>512
Erysiphe cichoracearum16

Visualizations

Piperalin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Multiple Steps Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Sterol Δ8-Δ7 isomerase Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->Ergosterol Inhibits

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Troubleshooting_Workflow Start This compound treatment ineffective Check_Setup Verify Experimental Setup (Concentration, Storage, Viability) Start->Check_Setup Setup_OK Setup Correct? Check_Setup->Setup_OK Correct_Setup Correct experimental parameters and repeat experiment Setup_OK->Correct_Setup No Check_Fungus Evaluate Fungal Species (Known susceptibility, resistance) Setup_OK->Check_Fungus Yes Correct_Setup->Start Fungus_Susceptible Fungus Susceptible? Check_Fungus->Fungus_Susceptible Consider_Resistance Investigate Potential Resistance (MIC testing, sequencing) Fungus_Susceptible->Consider_Resistance No Check_Mechanism Investigate Mechanism of Action (Phenotypic changes, target expression) Fungus_Susceptible->Check_Mechanism Yes Further_Investigation Further investigation needed (e.g., alternative compounds) Consider_Resistance->Further_Investigation Mechanism_Consistent Results Consistent with Mechanism? Check_Mechanism->Mechanism_Consistent Mechanism_Consistent->Further_Investigation No Problem_Identified Problem Identified & Resolved Mechanism_Consistent->Problem_Identified Yes

Caption: A logical workflow for troubleshooting ineffective this compound treatments.

References

Technical Support Center: Enhancing Piperalin Efficacy Against Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Piperalin in their experiments, particularly when facing challenges with suspected resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a sterol biosynthesis inhibitor (SBI).[1][2] It specifically targets and inhibits the enzyme sterol Δ8→Δ7-isomerase, a critical component in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death.

Q2: To which Fungicide Resistance Action Committee (FRAC) group does this compound belong?

A2: this compound is classified under FRAC Group 5.[1][3][4][5] This group also includes other piperidine fungicides. Understanding the FRAC group is crucial for developing resistance management strategies, which typically involve rotating fungicides with different modes of action.[3][4][5]

Q3: Are there documented cases of fungal resistance to this compound?

A3: After over 20 years of use, particularly in greenhouse environments for controlling powdery mildew, there is no significant evidence or documentation of widespread, field-level resistance to this compound.[6] This is a notable characteristic of this fungicide. However, the potential for resistance development exists for all single-site fungicides, making proactive resistance management essential.

Q4: What are the best practices for proactive resistance management with this compound?

A4: Even with no reported resistance, it is crucial to employ resistance management strategies to maintain this compound's long-term efficacy. Best practices include:

  • Rotation: Avoid consecutive applications of this compound. Rotate with fungicides from different FRAC groups.

  • Tank Mixing: When appropriate and compatible, tank-mixing this compound with a multi-site fungicide can be an effective strategy. Always perform a jar test to ensure physical compatibility before mixing in a spray tank.

  • Integrated Pest Management (IPM): Combine chemical controls with cultural practices such as managing humidity and improving air circulation to reduce disease pressure.

  • Follow Label Recommendations: Always adhere to the recommended application rates and intervals. Using lower-than-labeled rates can contribute to the selection of less susceptible fungal individuals.

Troubleshooting Guides

Issue 1: I am observing a sudden loss of powdery mildew control with this compound. Is this resistance?

A1: While true resistance to this compound has not been documented, a sudden loss of efficacy is more likely due to other factors. Consider the following troubleshooting steps:

  • Application Coverage: Was the application thorough? this compound is a contact fungicide, so complete coverage of all plant surfaces, especially new growth and infected areas, is critical for effective control.[2]

  • Application Timing: Was the application made at the appropriate time? For best results, apply this compound at the first sign of disease.[2] Efficacy can be reduced if the disease is already well-established.

  • pH of Spray Solution: Check the pH of your water source. The stability and efficacy of some fungicides can be affected by the pH of the spray solution.

  • Environmental Conditions: High humidity and poor air circulation can create intense disease pressure that may overwhelm the fungicide's protective capabilities.

start Reduced Efficacy Observed sub_issue Is it true resistance? start->sub_issue check_resistance Check Literature for Documented Resistance sub_issue->check_resistance no_resistance No Documented Resistance for this compound check_resistance->no_resistance Likely troubleshoot Troubleshoot Other Factors check_resistance->troubleshoot Unlikely app_error Application Error? troubleshoot->app_error env_factor Environmental Factors? troubleshoot->env_factor exp_setup Incorrect Experimental Setup? troubleshoot->exp_setup Coverage Poor Coverage app_error->Coverage Timing Incorrect Timing app_error->Timing Rate Incorrect Rate app_error->Rate Humidity High Humidity env_factor->Humidity Airflow Poor Airflow env_factor->Airflow pH Incorrect pH exp_setup->pH Inoculum High Inoculum Load exp_setup->Inoculum

Troubleshooting workflow for reduced this compound efficacy.

Issue 2: My in-vitro experiments (e.g., leaf disk assays) are showing inconsistent results. How can I improve this?

A2: Inconsistent results in lab assays are often due to subtle variations in protocol. To improve consistency:

  • Standardize Inoculum: Ensure the age and concentration of your fungal spore suspension are consistent across all experiments.

  • Uniform Leaf Disks: Use leaf disks of a uniform size and from the same age and position on the plant.

  • Controlled Environment: Maintain consistent temperature, light, and humidity during incubation.

  • Accurate Fungicide Concentrations: Prepare fresh serial dilutions of this compound for each experiment. Ensure the fungicide is fully dissolved in the solvent before diluting.

Data Presentation

While specific public data on this compound's Minimum Inhibitory Concentration (MIC) against a range of powdery mildew strains is limited, the following table illustrates how such data would be presented. Researchers are encouraged to determine these values for their specific fungal isolates.

Table 1: General Properties of this compound

PropertyValue
Common Name This compound
Chemical Name 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate
FRAC Group 5[1][3][4][5]
Mode of Action Sterol Biosynthesis Inhibitor (SBI)[1][2]
Target Enzyme Sterol Δ8→Δ7-isomerase[1]
Primary Target Pests Powdery Mildew Fungi

Table 2: Hypothetical Antifungal Susceptibility Data for this compound against Podosphaera xanthii

Fungal IsolateStatusMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Px-WT-01Wild Type (Susceptible)0.51.0
Px-WT-02Wild Type (Susceptible)0.61.2
Px-RS-01Reduced Susceptibility (Lab Strain)2.55.0
Px-RS-02Reduced Susceptibility (Lab Strain)3.06.5

Disclaimer: The values in Table 2 are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Experimental Protocols

Protocol 1: Leaf Disk Bioassay for Fungicide Efficacy Testing

This protocol is adapted from standard methods for testing fungicide efficacy against powdery mildew.[6][7][8]

  • Preparation of Leaf Disks:

    • Grow susceptible host plants (e.g., zucchini or cucumber for Podosphaera xanthii) to the cotyledon or first true leaf stage.

    • Excise 10-15 mm disks from the leaves using a cork borer.

    • Place the disks adaxial side up on water agar (1-1.5%) in petri dishes.

  • Fungicide Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or DMSO).

    • Create a series of dilutions of this compound in sterile distilled water to achieve the desired test concentrations. Include a solvent-only control and an untreated control.

    • Apply a standardized volume (e.g., 20 µL) of each fungicide dilution to the surface of the leaf disks and allow them to dry in a laminar flow hood.

  • Inoculation:

    • Prepare a spore suspension of the test fungus in sterile water with a surfactant (e.g., 0.01% Tween 20) to a concentration of approximately 1 x 10⁵ spores/mL.

    • Place a small drop (e.g., 10 µL) of the spore suspension onto the center of each leaf disk.

  • Incubation and Assessment:

    • Incubate the petri dishes at 20-25°C with a 12-hour photoperiod.

    • After 7-14 days, assess the growth of the powdery mildew colony on each disk. This can be done visually by estimating the percentage of the disk surface covered by mycelium or by counting spores.

    • Calculate the EC₅₀ (Effective Concentration to inhibit 50% of fungal growth) based on the dose-response curve.

cluster_prep Preparation cluster_treatment Treatment cluster_inoculation Inoculation cluster_assessment Assessment p1 Grow Host Plants p2 Excise Leaf Disks p1->p2 p3 Place Disks on Agar p2->p3 t2 Apply Fungicide to Disks p3->t2 t1 Prepare this compound Dilutions t1->t2 i2 Inoculate Leaf Disks t2->i2 i1 Prepare Spore Suspension i1->i2 a1 Incubate (7-14 days) i2->a1 a2 Assess Fungal Growth a1->a2 a3 Calculate EC50 a2->a3

Experimental workflow for the Leaf Disk Bioassay.

Protocol 2: Checkerboard Assay for Synergism Screening

This protocol can be used to assess the potential synergistic effects of this compound with another antifungal compound.

  • Preparation:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a second test compound along the y-axis in a suitable liquid growth medium for your test fungus.

    • The final volume in each well should be half of the total volume (e.g., 50 µL).

  • Inoculation:

    • Add 50 µL of a standardized fungal spore suspension to each well, bringing the total volume to 100 µL. Include wells with each compound alone, as well as a no-fungicide growth control.

  • Incubation:

    • Incubate the plate at an optimal temperature for fungal growth for 24-72 hours.

  • Assessment:

    • Determine the MIC for each compound alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

      • FIC Index > 4.0: Antagonism

Mandatory Visualizations

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Episterol Episterol Fecosterol->Episterol Sterol Δ8->Δ7 isomerase (Target of this compound) Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Fecosterol

This compound's target in the fungal ergosterol pathway.

References

Technical Support Center: Piperalin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Piperalin in your cell culture experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your research.

Disclaimer: this compound is primarily known as a fungicide.[1] Data on its use in mammalian cell culture is limited. The following guidelines are based on general practices for dissolving and handling hydrophobic compounds for in vitro studies. It is crucial for researchers to perform their own validation experiments, including solubility and cytotoxicity assessments for their specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a fungicide used to control powdery mildews on ornamental plants.[1] In fungi, it acts as a potent inhibitor of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1] Its mechanism of action in mammalian cells has not been well-documented in publicly available literature.

Q2: What is the recommended solvent for dissolving this compound for cell culture use?

A2: While specific data for this compound is scarce, for hydrophobic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[2][3] It is advisable to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5% (v/v), and ideally at or below 0.1%.[3][4] The tolerance to DMSO can vary between cell lines, so it is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any effects of the solvent on your cells.[4]

Q4: Can I dissolve this compound directly in water or cell culture medium?

A4: this compound has very low solubility in water (20 mg/L).[1] Therefore, direct dissolution in aqueous solutions like PBS or cell culture medium is not recommended and will likely result in precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 330.27 g/mol )

  • 100% sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.30 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of 100% sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Medium

This protocol provides a stepwise method for diluting the DMSO stock solution into the final cell culture medium to minimize precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Ensure your cell culture medium is pre-warmed to 37°C.

  • To prepare a final concentration of 10 µM this compound, you will perform a 1:1000 dilution of your 10 mM stock solution.

  • Add the required volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling the tube or plate. For example, to make 10 mL of medium with 10 µM this compound, add 10 µL of the 10 mM stock solution.

  • This will result in a final DMSO concentration of 0.1%.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

  • It is recommended to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation over time.

Troubleshooting Guide

Issue Potential Cause Solution
Precipitation upon dilution in media This compound is hydrophobic and has low aqueous solubility. The change in solvent polarity from DMSO to the aqueous medium causes it to precipitate.- Add the DMSO stock solution drop-wise to pre-warmed (37°C) media while vortexing or swirling to facilitate rapid dispersion.- Increase the volume of the culture medium for dilution.- If precipitation persists, consider lowering the final concentration of this compound if your experimental design allows.
Cloudy or hazy medium after adding this compound Formation of a fine, colloidal suspension of this compound that is not immediately visible as distinct particles.- After adding this compound, you can try filtering the medium through a 0.22 µm sterile filter. Be aware that this might remove some of the compound, altering the final concentration.
Inconsistent experimental results Inconsistent dosing due to precipitation or degradation of this compound.- Prepare fresh dilutions of this compound for each experiment.- Avoid storing diluted this compound in aqueous solutions.- Ensure the stock solution is homogenous before making dilutions.
Cell death in control group (vehicle control) The cell line may be sensitive to the concentration of DMSO used.- Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line.- Aim to keep the final DMSO concentration at or below 0.1%.

Quantitative Data Summary

The following table summarizes solubility and recommended concentrations for this compound and its solvent.

Parameter Value Source/Recommendation
This compound Molecular Weight 330.27 g/mol PubChem
This compound Solubility in Water 20 mg/LPubChem[1]
This compound Solubility in Methanol 5-10 g/100 mLPubChem[1]
This compound Solubility in Hexane 5-10 g/100 mLPubChem[1]
This compound Solubility in Acetonitrile 3-5 g/100 mLPubChem[1]
Recommended Stock Solvent 100% DMSOGeneral Practice[2][3]
Recommended Max. Final DMSO Concentration ≤ 0.5% (v/v)General Practice[3][4]
Ideal Final DMSO Concentration ≤ 0.1% (v/v)General Practice[3][4]

Visualizations

Experimental Workflow for this compound Evaluation

The following diagram outlines a suggested workflow for researchers beginning to work with this compound in a new cell line.

G cluster_0 Phase 1: Preparation & Solubility cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Experimental Phase A Prepare 10 mM this compound stock in 100% DMSO B Determine Max Soluble Concentration in Culture Medium (Visual Inspection) A->B Serial Dilution C Perform DMSO Vehicle Control Toxicity Assay B->C Proceed with soluble concentrations D Perform this compound Dose-Response Cytotoxicity Assay (e.g., MTT, XTT) C->D E Calculate IC50 Value D->E F Conduct Experiments at Non-toxic Concentrations E->F

Caption: Workflow for this compound solubility and cytotoxicity testing.

Hypothetical Signaling Pathway Inhibition

Given that this compound is a fungicide that targets ergosterol biosynthesis, a pathway absent in mammalian cells, its effects on these cells are likely off-target. If this compound were found to have anti-proliferative effects, a hypothetical mechanism could involve the inhibition of key signaling pathways common in cancer. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.

G This compound This compound Pathway_Inhibitor Upstream Kinase (e.g., EGFR, VEGFR) This compound->Pathway_Inhibitor Inhibits Downstream_Kinase Downstream Kinase (e.g., MEK, AKT) Pathway_Inhibitor->Downstream_Kinase Inhibits Transcription_Factor Transcription Factor (e.g., ERK, mTOR) Downstream_Kinase->Transcription_Factor Inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes

References

Technical Support Center: Enhancing Antifungal Activity of Piperalin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the modification of the Piperalin structure to enhance its antifungal activity.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound's antifungal activity?

A1: this compound is an ergosterol biosynthesis inhibitor. Specifically, it targets and inhibits the sterol Δ8-Δ7-isomerase enzyme, a critical component in the fungal cell membrane synthesis pathway.[1] This disruption of ergosterol production leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.

Q2: I am starting a project on this compound modification. Which parts of the molecule are the most promising to modify for enhanced antifungal activity?

A2: Based on structure-activity relationship (SAR) studies of related piperidine and piperazine-containing fungicides, the following modifications are promising areas of investigation:

  • Dichlorophenyl Ring: Altering the substitution pattern or replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or electron-withdrawing groups can modulate the lipophilicity and electronic properties of the molecule, potentially improving target binding.

  • Propyl Linker: Varying the length of the alkyl chain can influence the compound's spatial orientation and flexibility, which may affect its fit within the enzyme's active site.

  • 2-Methylpiperidine Ring: Modifications to this ring, such as altering the position of the methyl group or introducing other small alkyl groups, could impact the compound's interaction with the target enzyme. Bioisosteric replacement of the piperidine ring with other heterocyclic moieties (e.g., piperazine, morpholine) has also been a successful strategy in analogous fungicide development.[2][3]

Q3: Are there any known liabilities with the this compound structure that I should be aware of?

A3: While specific liabilities for this compound are not extensively documented in the available literature, compounds with ester linkages can be susceptible to hydrolysis by esterases, potentially leading to metabolic instability. Researchers should consider this when designing new analogs and include metabolic stability assays in their screening cascade.

Troubleshooting Guides

Synthesis & Characterization

Problem 1: Low yield during the esterification step to form the this compound analog.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting Tip: Ensure all reagents are anhydrous, as water can hydrolyze the acid chloride or interfere with the coupling agent. Increase the reaction time or temperature, and monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a more efficient coupling agent like DCC/DMAP or EDC/HOBt.

  • Possible Cause 2: Side reactions.

    • Troubleshooting Tip: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction without competing with the alcohol nucleophile. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups.

Problem 2: Difficulty in purifying the final compound.

  • Possible Cause 1: Impurities with similar polarity to the product.

    • Troubleshooting Tip: If silica gel column chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. Reverse-phase chromatography (e.g., C18) can also be effective for separating compounds with different hydrophobicities.

  • Possible Cause 2: Compound instability on silica gel.

    • Troubleshooting Tip: Some amine-containing compounds can streak or decompose on acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to improve the separation and recovery of the product.

Antifungal Susceptibility Testing

Problem 3: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.

  • Possible Cause 1: Poor solubility of the test compound.

    • Troubleshooting Tip: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before serial dilution into the broth medium. Precipitates can lead to inaccurate concentration determination. The final concentration of the solvent should be kept low (typically ≤1%) to avoid solvent-induced fungal growth inhibition.

  • Possible Cause 2: "Trailing" or "phantom" growth.

    • Troubleshooting Tip: This phenomenon, where partial growth is observed over a range of concentrations, can make the MIC endpoint difficult to determine.[4] It is recommended to read the MIC at the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the positive control. Spectrophotometric reading of optical density can provide a more objective measure than visual inspection.

  • Possible Cause 3: Fungal strain variability.

    • Troubleshooting Tip: Ensure that the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density using a spectrophotometer or hemocytometer. Use of reference strains (e.g., ATCC strains) is crucial for inter-experiment and inter-laboratory comparability.

Problem 4: My novel this compound analog shows high in vitro activity but is inactive in in vivo models.

  • Possible Cause 1: Poor pharmacokinetic properties.

    • Troubleshooting Tip: The compound may have poor absorption, rapid metabolism, or poor distribution to the site of infection. It is advisable to perform early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess properties like metabolic stability in liver microsomes and plasma protein binding.

  • Possible Cause 2: Cytotoxicity.

    • Troubleshooting Tip: The compound may be toxic to the host cells at concentrations required for antifungal activity. Perform cytotoxicity assays using relevant host cell lines (e.g., HEK293, HepG2) to determine the therapeutic index of your compound.

Quantitative Data Summary

The following tables summarize the antifungal activity of various piperazine and piperidine derivatives, which are structurally related to this compound. This data can provide insights into potential structure-activity relationships.

Table 1: Antifungal Activity of Synthesized Piperazine Derivatives

Compound IDR Group ModificationTest OrganismMIC (µg/mL)Reference
HS-4cCyclopropylmethylCandida albicans>100[2]
HS-4d2-Hydroxy-2-methylpropylCandida albicans50[2]
HS-4e2-ChloroethylCandida albicans25[2]
HS-4f3-ChloropropylCandida albicans50[2]
HS-4gPropylAspergillus niger50[2]
HS-4hIsopropylAspergillus niger25[2]

Table 2: Antifungal Activity of Novel Triazole Derivatives with Piperidine Side Chains

Compound IDR Group ModificationTest OrganismMIC (µg/mL)Reference
8t4-(4-chlorophenyl)piperidineCandida albicans0.125[5]
8v4-(2,4-dichlorophenyl)piperidineCandida albicans0.125[5]
8t4-(4-chlorophenyl)piperidineCryptococcus neoformans0.0625[5]
8v4-(2,4-dichlorophenyl)piperidineCryptococcus neoformans0.03125[5]

Experimental Protocols

General Synthesis of this compound Analogs (Illustrative Example)

This protocol describes a general method for synthesizing this compound analogs via esterification of a substituted benzoic acid with 3-(2-methylpiperidin-1-yl)propan-1-ol.

Step 1: Synthesis of 3-(2-methylpiperidin-1-yl)propan-1-ol

  • To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add 3-chloropropan-1-ol (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2-methylpiperidin-1-yl)propan-1-ol.

Step 2: Esterification

  • Dissolve the desired substituted benzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride.

  • In a separate flask, dissolve 3-(2-methylpiperidin-1-yl)propan-1-ol (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Slowly add the prepared acid chloride solution to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography on silica gel.

Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A2 Guideline Summary)
  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.

  • Drug Dilution: Serially dilute the test compounds in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antifungal Screening cluster_analysis Data Analysis & Optimization start Design this compound Analogs synthesis Synthesize Analogs start->synthesis purification Purify by Chromatography synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization invitro In Vitro Antifungal Assay (MIC) characterization->invitro Test Compounds cytotoxicity Cytotoxicity Assay invitro->cytotoxicity invivo In Vivo Efficacy Model cytotoxicity->invivo Select Non-toxic Hits sar Establish SAR invivo->sar Efficacy Data optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel this compound analogs.

ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol (Cell Membrane) episterol->ergosterol piperalin_target Sterol Δ8-Δ7-isomerase (this compound Target) episterol->piperalin_target piperalin_target->fecosterol Inhibited by this compound

Caption: Simplified ergosterol biosynthesis pathway highlighting the target of this compound.

References

Validation & Comparative

A Comparative Analysis of Piperalin and Other Ergosterol Biosynthesis Inhibitors in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Piperalin's efficacy with other major classes of ergosterol biosynthesis inhibitors (EBIs). Ergosterol is a vital component of the fungal cell membrane, and its biosynthetic pathway is a well-established target for antifungal drug development. Understanding the comparative performance of different inhibitors is crucial for selecting the appropriate research tools and for the development of novel antifungal agents.

This compound, a piperidine derivative, distinguishes itself by its specific mode of action within the ergosterol biosynthesis pathway. This guide will delve into its efficacy, mechanism, and provide a comparative analysis with other key EBI classes, supported by experimental data and detailed methodologies.

Mechanism of Action: A Fork in the Ergosterol Pathway

Ergosterol biosynthesis is a complex, multi-step process. Different classes of EBIs target distinct enzymes in this pathway, leading to varied cellular consequences and antifungal efficacy.

  • This compound (Piperidines): this compound acts as a potent inhibitor of the sterol Δ8→Δ7-isomerase (ERG2). This enzyme is responsible for the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol backbone, a critical step in the later stages of ergosterol synthesis. Inhibition by this compound leads to the accumulation of Δ8-sterols, which disrupt the proper function and integrity of the fungal cell membrane.

  • Azoles (e.g., Ketoconazole, Fluconazole): This large and widely used class of antifungals targets lanosterol 14α-demethylase (ERG11/CYP51). This enzyme is responsible for the removal of a methyl group from lanosterol. Inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.

  • Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase (ERG1), an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, an early step in the pathway. This leads to a deficiency in all subsequent sterols, including ergosterol, and a toxic accumulation of squalene.

  • Morpholines (e.g., Fenpropimorph): Morpholines have a dual mode of action, inhibiting both the Δ14-reductase (ERG24) and the Δ8→Δ7-isomerase (ERG2), the same target as this compound. This multi-target inhibition can be advantageous in overcoming certain resistance mechanisms.

Ergosterol Biosynthesis Pathway and Inhibitor Targets

Ergosterol_Pathway cluster_early Early Pathway cluster_late Late Pathway cluster_inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (ERG1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Δ8→Δ7-isomerase (ERG2) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Azoles Azoles (e.g., Ketoconazole) Azoles->Lanosterol This compound This compound This compound->Zymosterol Morpholines Morpholines (e.g., Fenpropimorph) Morpholines->4,4-dimethyl-cholesta-8,14,24-trienol also inhibits Δ14-reductase Morpholines->Zymosterol

Caption: The ergosterol biosynthesis pathway with points of inhibition for major EBI classes.

Comparative Efficacy Data

Direct comparative studies of this compound against a wide range of other EBIs are limited in publicly available literature. The following table collates available data from various sources to provide an approximate comparison of their in vitro antifungal activity. It is important to note that these values were not determined in a single head-to-head study and experimental conditions may vary.

Fungicide ClassRepresentative CompoundTarget OrganismIC50 / MIC (µg/mL)Reference
Piperidines This compoundUstilago maydisPotent inhibitor (specific value not cited)
Microdochium nivaleSensitive (specific value not cited)
Azoles KetoconazoleCandida albicans0.003 - 0.1[Refer to specific antifungal literature]
FluconazoleCandida albicans0.25 - 2.0[Refer to specific antifungal literature]
Allylamines TerbinafineTrichophyton rubrum0.001 - 0.01[Refer to specific antifungal literature]
Morpholines FenpropimorphMicrodochium nivaleHighly sensitive (specific value not cited)

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of antifungal efficacy. Below are protocols for key experiments cited in the evaluation of ergosterol biosynthesis inhibitors.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow A Prepare serial dilutions of the antifungal agent in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the fungal suspension. A->C B Prepare a standardized fungal inoculum suspension. B->C D Incubate the plate at a controlled temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours). C->D E Visually or spectrophotometrically determine the lowest concentration of the agent that inhibits fungal growth (the MIC). D->E

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Dilute the standardized fungal suspension in the growth medium and add a defined volume to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Fungal Sterol Profile Analysis by GC-MS

This method is used to analyze the changes in the sterol composition of fungal cells after treatment with an EBI, providing evidence for the drug's mechanism of action.

Workflow for Fungal Sterol Analysis

Sterol_Analysis_Workflow A Culture fungal cells with and without the EBI. B Harvest fungal cells and perform saponification to release sterols. A->B C Extract the non-saponifiable lipids (containing sterols) with an organic solvent (e.g., n-hexane). B->C D Derivatize the sterols (e.g., silylation) to increase their volatility for GC analysis. C->D E Analyze the derivatized sterol extract by Gas Chromatography-Mass Spectrometry (GC-MS). D->E F Identify and quantify the different sterols based on their retention times and mass spectra. E->F

Caption: A typical workflow for the analysis of fungal sterol composition by GC-MS.

Detailed Protocol:

  • Fungal Culture and Treatment: Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase. Add the EBI at a sub-inhibitory concentration and continue incubation for several hours.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with distilled water, and then reflux in a solution of methanolic potassium hydroxide to saponify the lipids.

  • Sterol Extraction: After saponification, extract the non-saponifiable lipids (which include the sterols) with n-hexane.

  • Derivatization: Evaporate the hexane extract to dryness and derivatize the sterols by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different sterols will be separated based on their retention times, and their identities confirmed by their characteristic mass fragmentation patterns.

In Vitro Enzyme Inhibition Assays

These assays directly measure the inhibitory activity of a compound against its specific enzyme target.

a) Sterol Δ8→Δ7-Isomerase (ERG2) Inhibition Assay

  • Enzyme Preparation: Prepare a microsomal fraction containing the ERG2 enzyme from a suitable fungal source (e.g., Saccharomyces cerevisiae).

  • Substrate Preparation: Synthesize or obtain a radiolabeled substrate, such as [³H]zymosterol.

  • Assay Reaction: Incubate the microsomal fraction with the radiolabeled substrate in a suitable buffer system in the presence of various concentrations of the inhibitor (e.g., this compound).

  • Product Separation: After the reaction, extract the sterols and separate the substrate and the product (fecosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification and IC50 Determination: Quantify the amount of radioactive product formed and calculate the percentage of inhibition at each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.

b) Lanosterol 14α-Demethylase (ERG11) Inhibition Assay

  • Enzyme and Substrate: Use a reconstituted system with purified recombinant fungal ERG11 and its reductase partner, along with the substrate lanosterol.

  • Assay Principle: The assay can be based on the conversion of a radiolabeled substrate or by monitoring the consumption of a cofactor like NADPH spectrophotometrically.

  • Procedure: The procedure is similar to the ERG2 assay, involving incubation of the enzyme, substrate, and inhibitor, followed by product analysis.

c) Squalene Epoxidase (ERG1) Inhibition Assay

  • Enzyme Source: Microsomal fractions from fungal cells are typically used as the source of squalene epoxidase.

  • Substrate: Radiolabeled squalene is used as the substrate.

  • Assay: The assay measures the conversion of squalene to 2,3-oxidosqualene. The reaction mixture is incubated, and the lipids are extracted and separated by TLC or HPLC to quantify the product formation.

Conclusion

Validating the Antifungal Activity of Piperalin against Ustilago maydis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Piperalin against Ustilago maydis, the causative agent of corn smut disease. The information presented herein is intended to support researchers and professionals in the fields of mycology, plant pathology, and antifungal drug development in evaluating this compound's efficacy and mechanism of action. This document summarizes key experimental data, details relevant methodologies, and visualizes important biological pathways and workflows.

Comparative Efficacy of this compound and Other Fungicides

This compound has been identified as a potent inhibitor of Ustilago maydis growth. Its efficacy, along with that of other fungicides targeting the ergosterol biosynthesis pathway, has been quantitatively assessed. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit the growth of wild-type Ustilago maydis sporidia by 50%.

FungicideChemical ClassTarget EnzymeEC50 (μg/mL)[1]
This compound PiperidineSterol Δ8→Δ7-isomerase0.23
FenpropidinPiperidineSterol Δ14-reductase & Δ8→Δ7-isomerase0.13
FenpropimorphMorpholineSterol Δ14-reductase & Δ8→Δ7-isomerase0.03
TridemorphMorpholineSterol Δ8→Δ7-isomerase0.70

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action against Ustilago maydis is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, this compound is a potent inhibitor of the enzyme sterol Δ8→Δ7-isomerase.[2] This enzyme catalyzes the conversion of fecosterol to episterol, a key step in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of the substrate (fecosterol) and a depletion of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.

The ergosterol biosynthesis pathway is a common target for many antifungal agents. The diagram below illustrates the major steps in this pathway and highlights the points of inhibition for this compound and other related fungicides.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Sterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Sterol 14α-demethylase (Azoles target) Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Sterol Δ14-reductase (Fenpropimorph, Fenpropidin target) Episterol Episterol Fecosterol->Episterol Sterol Δ8->Δ7-isomerase (this compound, Tridemorph, Fenpropimorph, Fenpropidin target) Ergosterol Ergosterol Episterol->Ergosterol Multiple steps This compound This compound This compound->Fecosterol Inhibits

Caption: Ergosterol biosynthesis pathway in Ustilago maydis and the inhibitory action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing of Ustilago maydis Sporidia

This protocol outlines a method for determining the EC50 values of antifungal compounds against the sporidial form of Ustilago maydis.

1. Culture Preparation:

  • Ustilago maydis wild-type strains are grown in a suitable liquid medium, such as Potato Dextrose Broth (PDB), on a rotary shaker at 28°C for 48 hours to obtain a culture rich in sporidia.

  • The sporidial concentration is determined using a hemocytometer and adjusted with sterile PDB to a final concentration of 1 x 10^5 sporidia/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the test compounds (e.g., this compound, fenpropimorph) are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions are then made in PDB to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity.

3. Assay Setup (Microtiter Plate Method):

  • 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.

  • A drug-free control (containing PDB with 1% DMSO) and a medium-only control (PDB) are included.

  • 100 µL of the standardized sporidial suspension is added to each well, resulting in a final volume of 200 µL and a final sporidial concentration of 5 x 10^4 sporidia/mL.

4. Incubation:

  • The microtiter plates are incubated at 28°C for 48 to 72 hours, or until sufficient growth is observed in the drug-free control wells.

5. Data Analysis:

  • Fungal growth is quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

  • The percentage of growth inhibition is calculated for each concentration relative to the drug-free control.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Growth Grow U. maydis in liquid medium Spore_Count Count and adjust sporidia concentration Culture_Growth->Spore_Count Plate_Setup Add antifungal dilutions and sporidia to 96-well plate Spore_Count->Plate_Setup Antifungal_Prep Prepare serial dilutions of antifungal agents Antifungal_Prep->Plate_Setup Incubation Incubate at 28°C for 48-72h Plate_Setup->Incubation OD_Reading Measure optical density at 600 nm Incubation->OD_Reading Inhibition_Calc Calculate percent growth inhibition OD_Reading->Inhibition_Calc EC50_Calc Determine EC50 value Inhibition_Calc->EC50_Calc

Caption: Workflow for antifungal susceptibility testing of Ustilago maydis.

Sterol Δ8→Δ7-Isomerase Inhibition Assay (Cell-Free Extract)

This protocol provides a general framework for assessing the direct inhibitory effect of compounds on the sterol Δ8→Δ7-isomerase enzyme in a cell-free system.

1. Preparation of Microsomal Fraction:

  • Ustilago maydis mycelia are harvested from a liquid culture, washed, and resuspended in an extraction buffer.

  • The cells are mechanically disrupted (e.g., using a French press or bead beater), and the homogenate is centrifuged at a low speed to remove cell debris.

  • The supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the sterol Δ8→Δ7-isomerase.

  • The microsomal pellet is resuspended in a suitable buffer.

2. Enzyme Assay:

  • The reaction mixture contains the microsomal fraction, a suitable substrate (e.g., radiolabeled fecosterol), and a cofactor (if required).

  • The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme preparation.

  • The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.

  • The reaction is stopped, and the sterols are extracted using an organic solvent.

3. Analysis:

  • The extracted sterols are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amounts of substrate (fecosterol) and product (episterol) are quantified (e.g., by scintillation counting for radiolabeled substrates or by UV detection for non-labeled sterols).

  • The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined.

Isomerase_Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Cell_Harvest Harvest U. maydis mycelia Cell_Lysis Disrupt cells and remove debris Cell_Harvest->Cell_Lysis Microsome_Isolation Isolate microsomal fraction by ultracentrifugation Cell_Lysis->Microsome_Isolation Reaction_Setup Prepare reaction mixture with microsomes and inhibitor Microsome_Isolation->Reaction_Setup Reaction_Start Initiate reaction with substrate (fecosterol) Reaction_Setup->Reaction_Start Incubation Incubate at optimal temperature Reaction_Start->Incubation Reaction_Stop Stop reaction and extract sterols Incubation->Reaction_Stop Sterol_Separation Separate sterols (TLC or HPLC) Reaction_Stop->Sterol_Separation Quantification Quantify substrate and product Sterol_Separation->Quantification IC50_Calc Determine IC50 value Quantification->IC50_Calc

Caption: Workflow for sterol Δ8→Δ7-isomerase inhibition assay.

Conclusion

The data presented in this guide demonstrate that this compound is an effective inhibitor of Ustilago maydis growth, with a potency comparable to or greater than some other fungicides targeting the ergosterol biosynthesis pathway. Its specific mode of action as an inhibitor of sterol Δ8→Δ7-isomerase provides a clear biochemical basis for its antifungal activity. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers seeking to validate and expand upon these findings. Further investigation into the in-planta efficacy and potential for resistance development is warranted to fully assess this compound's utility as a control agent for corn smut disease.

References

Piperalin vs. Tebuconazole: A Comparative Guide to Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of piperalin and tebuconazole, two fungicides utilized in the management of powdery mildew. While both compounds target the fungal ergosterol biosynthesis pathway, they exhibit distinct modes of action and have been evaluated in various experimental settings. This document synthesizes available data to offer a comparative overview of their efficacy, mechanisms, and the methodologies used for their evaluation.

Efficacy in Powdery Mildew Control

Direct comparative studies evaluating the efficacy of this compound and tebuconazole against powdery mildew in the same experimental setup are limited in the available scientific literature. However, data from independent studies provide insights into their individual performance.

Tebuconazole Efficacy Data Summary

Tebuconazole has been extensively studied and has demonstrated significant efficacy in controlling powdery mildew on a variety of crops. The following table summarizes a selection of these findings.

CropPowdery Mildew SpeciesTebuconazole Application RateEfficacy (% Disease Reduction)Reference
ChilliLeveillula taurica750 ml/ha60.02% reduction in disease incidence[1]
CucumberPodosphaera xanthii86.33 ppm (3000-fold dilution)Reduced disease severity to 13.22 ± 5.66% compared to untreated control[2]
WheatBlumeria graminis f. sp. tritici70 ml/haSignificant reduction in symptoms compared to untreated control[3]
GrapesErysiphe necatorNot specifiedHigh efficacy in controlling powdery mildew[4]

This compound Efficacy Data Summary

Data on the quantitative efficacy of this compound is less abundant in publicly available research. However, one study on greenhouse roses provides an indication of its performance.

CropPowdery Mildew SpeciesThis compound Application RateEfficacy (% Disease Reduction)Reference
Greenhouse RoseSphaerotheca pannosa var. rosaeLabeled rate85% reduction in visible symptoms one day after treatment[5]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both this compound and tebuconazole inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Disruption of this pathway leads to impaired fungal growth and development. However, they target different enzymes within this pathway.

  • Tebuconazole: As a triazole fungicide, tebuconazole inhibits the lanosterol 14α-demethylase (CYP51) enzyme.[6][7][8][9] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately disrupting membrane structure and function.[7]

  • This compound: this compound is a piperidine fungicide that inhibits the sterol Δ8→Δ7-isomerase .[10][11] This enzyme catalyzes a later step in the ergosterol biosynthesis pathway, the isomerization of fecosterol to episterol. Inhibition of this enzyme leads to the accumulation of Δ8-sterols, which are unable to fulfill the functions of ergosterol, thereby inhibiting fungal growth.[11]

The following diagram illustrates the ergosterol biosynthesis pathway and the distinct points of inhibition for tebuconazole and this compound.

Ergosterol_Biosynthesis_Pathway cluster_cyp51 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates1 14α-methylated sterols Lanosterol->Intermediates1 Multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Fecosterol Fecosterol (Δ8-sterol) Intermediates1->Fecosterol Demethylation Episterol Episterol (Δ7-sterol) Fecosterol->Episterol Isomerase Sterol Δ8→Δ7-isomerase Fecosterol->Isomerase Ergosterol Ergosterol Episterol->Ergosterol Multiple steps Tebuconazole Tebuconazole Tebuconazole->CYP51 This compound This compound This compound->Isomerase

Ergosterol biosynthesis pathway with inhibition sites.

Experimental Protocols

The evaluation of fungicide efficacy against powdery mildew typically involves standardized experimental protocols. Below are generalized methodologies based on the reviewed literature.

In Vivo Evaluation of Fungicide Efficacy

This protocol outlines a common workflow for assessing fungicide performance on host plants.

Experimental_Workflow A Plant Cultivation (e.g., Chilli, Cucumber, Wheat) B Pathogen Inoculation (e.g., Spore suspension spray) A->B C Fungicide Application (this compound or Tebuconazole at specified rates) B->C D Incubation (Controlled environment: temperature, humidity) C->D E Disease Assessment (Disease Incidence and Severity Scoring) D->E F Data Analysis (Statistical comparison to untreated control) E->F

General experimental workflow for fungicide evaluation.

Key Methodological Components:

  • Plant Material: Susceptible host plant varieties are cultivated under controlled greenhouse or field conditions.

  • Pathogen Culture and Inoculation: Powdery mildew isolates are maintained on host plants. Inoculation is typically performed by spraying a calibrated spore suspension onto the leaves of the test plants.[3]

  • Fungicide Application: Fungicides are applied at specified concentrations, often as a foliar spray, either before (protective) or after (curative/eradicant) pathogen inoculation.[3] Application is usually carried out using a knapsack sprayer or similar equipment to ensure uniform coverage.[12]

  • Experimental Design: A randomized complete block design (RCBD) with multiple replications is commonly employed to minimize experimental error.[12]

  • Disease Assessment: Disease incidence (percentage of infected plants or leaves) and severity (percentage of leaf area covered by powdery mildew) are assessed at specific time points after inoculation and treatment.[2][12] Scoring is often done using a rating scale (e.g., 0-5 or 0-9 scale).

  • Data Analysis: The collected data are statistically analyzed to determine the significance of the treatment effects compared to an untreated control. The percentage of disease control is often calculated using formulas such as Abbott's formula.

Conclusion

Both this compound and tebuconazole are effective fungicides for the control of powdery mildew, acting through the inhibition of the ergosterol biosynthesis pathway. Tebuconazole, a triazole fungicide, targets lanosterol 14α-demethylase, while this compound, a piperidine fungicide, inhibits sterol Δ8→Δ7-isomerase. While tebuconazole has been more extensively studied and its efficacy is documented across a broader range of crops, this compound has also demonstrated high efficacy in specific applications. The choice between these fungicides may depend on the target crop, the specific powdery mildew pathogen, and resistance management strategies that often involve rotating fungicides with different modes of action. Further direct comparative studies would be beneficial for a more precise evaluation of their relative performance.

References

A Comparative Guide to the Cross-Resistance Profile of Piperalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and crop protection, understanding the potential for cross-resistance among fungicides is critical for sustainable disease management. This guide provides a comparative overview of Piperalin, a piperidine fungicide, and its potential for cross-resistance with other fungicidal compounds. As direct experimental studies on this compound cross-resistance are limited, this document outlines the theoretical basis for potential cross-resistance, supported by its mode of action, and presents a proposed experimental framework for its evaluation.

Understanding this compound's Mechanism of Action

This compound is classified within the Fungicide Resistance Action Committee (FRAC) Group 5, designated as Amines or "morpholines".[1][2] These fungicides are Sterol Biosynthesis Inhibitors (SBIs), specifically SBI Class II.[1][2] They disrupt the fungal cell membrane's integrity by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase.[1][3] This dual-site action leads to an accumulation of toxic sterol precursors and a deficiency of ergosterol, a vital component of the fungal cell membrane.[3]

Fungicides within the same FRAC group, sharing a common mode of action, are generally expected to exhibit cross-resistance.[4] Therefore, fungal populations with reduced sensitivity to one FRAC Group 5 fungicide are likely to show resistance to this compound and other members of this group, such as fenpropimorph and spiroxamine.[1][5] Conversely, cross-resistance between different SBI classes, such as FRAC Group 5 and the Demethylation Inhibitors (DMIs) in FRAC Group 3, is generally not expected due to their different target sites within the ergosterol pathway.[1]

Proposed Experimental Study of this compound Cross-Resistance

To empirically determine the cross-resistance profile of this compound, a structured experimental approach is necessary. The following outlines a proposed study design.

Objective:

To assess the cross-resistance relationship between this compound and a panel of fungicides with different modes of action against a target fungal pathogen.

Proposed Fungal Pathogen:
  • Podosphaera xanthii (Cucurbit powdery mildew) or another relevant powdery mildew species, as this is a primary target for this compound.

Selected Fungicides for Comparison:
FungicideChemical GroupFRAC GroupMode of Action
This compound Piperidine5Sterol Biosynthesis Inhibitor (Δ14-reductase and Δ8→Δ7-isomerase)
FenpropimorphMorpholine5Sterol Biosynthesis Inhibitor (Δ14-reductase and Δ8→Δ7-isomerase)
TebuconazoleTriazole3Sterol Biosynthesis Inhibitor (C14-demethylase - DMI)
AzoxystrobinStrobilurin11Quinone outside Inhibitor (QoI) - Respiration inhibitor
FludioxonilPhenylpyrrole12Signal transduction (osmoregulation)

Hypothetical Data on Fungicide Sensitivity

The following tables present hypothetical data to illustrate potential cross-resistance scenarios. EC50 values (the effective concentration that inhibits 50% of fungal growth) are used to quantify fungicide sensitivity. A higher EC50 value indicates lower sensitivity (higher resistance).

Table 1: Hypothetical EC50 Values (µg/mL) for Wild-Type and this compound-Resistant Fungal Isolates

IsolateThis compound (FRAC 5)Fenpropimorph (FRAC 5)Tebuconazole (FRAC 3)Azoxystrobin (FRAC 11)Fludioxonil (FRAC 12)
Wild-Type (Sensitive)0.10.20.50.050.01
This compound-Resistant10.015.00.60.040.01

Table 2: Calculated Resistance Factors (RF) and Interpretation

Resistance Factor (RF) = EC50 of Resistant Isolate / EC50 of Wild-Type Isolate

FungicideResistance Factor (RF)Cross-Resistance Interpretation
This compound100Positive Resistance
Fenpropimorph75Positive Cross-Resistance
Tebuconazole1.2No Cross-Resistance
Azoxystrobin0.8No Cross-Resistance (slight negative)
Fludioxonil1.0No Cross-Resistance

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible data in fungicide resistance studies.

Fungal Isolate Collection and Culture:
  • Isolates of the target pathogen would be collected from geographically distinct locations with varying fungicide exposure histories.

  • Single-spore isolates would be established and maintained on a suitable culture medium, such as potato dextrose agar (PDA), under controlled laboratory conditions (e.g., 25°C, 12-hour photoperiod).

In Vitro Fungicide Sensitivity Assay (Agar Dilution Method):
  • Stock solutions of each fungicide would be prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • A series of dilutions for each fungicide would be prepared and incorporated into molten PDA to achieve a range of final concentrations.

  • The fungicide-amended agar would be dispensed into Petri dishes.

  • Mycelial plugs (e.g., 5 mm diameter) from the actively growing margin of each fungal isolate would be placed in the center of each plate.

  • Plates would be incubated under controlled conditions until the mycelial growth on the control (non-fungicide) plates reaches the edge.

  • The diameter of the fungal colony on each plate would be measured in two perpendicular directions.

Determination of EC50 Values:
  • The percentage of mycelial growth inhibition for each fungicide concentration would be calculated relative to the growth on the control plates.

  • EC50 values would be determined by probit analysis or non-linear regression of the log-transformed fungicide concentrations versus the percentage of growth inhibition.[6][7][8]

Visualizing Key Processes and Relationships

Diagrams created using Graphviz can help to clarify complex biological pathways and experimental workflows.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol C14_demethylation 14α-demethylation Lanosterol->C14_demethylation Post_C14_sterols Post-demethylation Sterols C14_demethylation->Post_C14_sterols Delta14_reduction Δ14-reduction Post_C14_sterols->Delta14_reduction Delta8_isomerization Δ8→Δ7-isomerization Delta14_reduction->Delta8_isomerization Ergosterol Ergosterol Delta8_isomerization->Ergosterol DMIs DMIs (FRAC 3) DMIs->C14_demethylation Inhibits This compound This compound (FRAC 5) This compound->Delta14_reduction Inhibits This compound->Delta8_isomerization Inhibits

Caption: Ergosterol biosynthesis pathway and fungicide target sites.

Fungicide_Resistance_Workflow start Start: Fungal Isolate (Wild-Type or Resistant) culture Culture on PDA Medium start->culture inoculate Inoculate Plates with Mycelial Plugs culture->inoculate prep_plates Prepare Fungicide-Amended Agar Plates prep_plates->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Probit/Regression Analysis calculate->analyze end Determine EC50 Value analyze->end

Caption: Experimental workflow for EC50 value determination.

Cross_Resistance_Logic Resistance Resistance to Fungicide A Shared_MoA Shared Mode of Action (Same FRAC Group) Resistance->Shared_MoA If Different_MoA Different Mode of Action (Different FRAC Group) Resistance->Different_MoA If Positive_CR Positive Cross-Resistance to Fungicide B Shared_MoA->Positive_CR Likely No_CR No Cross-Resistance to Fungicide B Different_MoA->No_CR Likely

Caption: Logical relationship of cross-resistance and mode of action.

References

Comparative analysis of Piperalin's effect on different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperalin is a fungicide belonging to the piperidine class of chemicals, recognized for its efficacy against powdery mildew on ornamental plants.[1] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, this compound targets and inhibits the enzyme sterol Δ8 → Δ7-isomerase, leading to the accumulation of atypical sterols and disruption of cell membrane integrity.[1] This guide provides a comparative analysis of this compound's effect on different fungal species, supported by available data and detailed experimental protocols.

Data Presentation

Qualitative Antifungal Spectrum of this compound

The following table summarizes the known antifungal activity of this compound against various fungal species based on available literature.

Fungal SpeciesCommon DiseaseActivity LevelSource
Podosphaera xanthii (syn. Sphaerotheca fuliginea)Powdery Mildew on CucurbitsEffective Control[2][3][4]
Erysiphe cichoracearumPowdery MildewEffective Control[5]
Ustilago maydisCorn SmutPotent Inhibitor of Growth[1]
Microdochium nivalePink Snow MoldSensitive[1]
Comparative Efficacy of Ergosterol Biosynthesis Inhibitors

To provide a quantitative context for the potential efficacy of this compound, the following table presents MIC and EC50 values for other fungicides that inhibit ergosterol biosynthesis against a range of pathogenic fungi. This data can serve as a benchmark for researchers evaluating this compound.

Fungicide ClassCompoundFungal SpeciesMIC (µg/mL)EC50 (µg/mL)
Azoles FluconazoleCandida albicans≤8 (Susceptible)-
ItraconazoleAspergillus fumigatus1-2-
VoriconazoleCandida albicans≤0.12 - 1-
Morpholines FenpropimorphCandida albicans12.5-
Allylamines TerbinafineCandida albicans12.5-

Note: The data for other ergosterol biosynthesis inhibitors is provided for comparative purposes and does not represent the specific activity of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Ergosterol Biosynthesis Inhibitors

This protocol describes a generalized method for determining the MIC of an ergosterol biosynthesis inhibitor like this compound using a broth microdilution assay, based on established standards.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved.

  • For filamentous fungi, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments.

  • For yeasts, colonies are suspended in sterile saline.

  • The concentration of the fungal suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.[6]

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS buffer. The final concentration range should typically span from 0.03 to 16 µg/mL, or higher if resistance is expected.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Positive (no drug) and negative (no inoculum) control wells are included.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.[7]

  • Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

Ergosterol Quantitation Assay

This assay can be used to confirm the mechanism of action by measuring the reduction in ergosterol content in fungal cells upon treatment with the inhibitor.

1. Fungal Culture and Treatment:

  • Fungal cells are grown in a suitable liquid medium to mid-log phase.

  • The culture is then treated with various concentrations of this compound (e.g., corresponding to 0.5x, 1x, and 2x the MIC) and incubated for a defined period. A no-drug control is also included.

2. Extraction of Non-saponifiable Lipids:

  • Fungal cells are harvested by centrifugation, washed, and weighed.

  • The cell pellet is saponified by heating with a solution of potassium hydroxide in ethanol.

  • Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent like n-heptane.[8]

3. Spectrophotometric Analysis:

  • The extracted lipids are dissolved in ethanol.

  • The absorbance of the solution is scanned between 240 nm and 300 nm. Ergosterol has a characteristic four-peaked curve in this range.[8]

  • The amount of ergosterol is calculated based on the absorbance values at specific wavelengths.

4. Data Analysis:

  • The percentage of ergosterol reduction in treated cells is calculated relative to the untreated control. A dose-dependent reduction in ergosterol content confirms the inhibitory effect on its biosynthesis.

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Fecosterol (Δ8) Fecosterol (Δ8) 14-demethylated sterols->Fecosterol (Δ8) Episterol (Δ7) Episterol (Δ7) Fecosterol (Δ8)->Episterol (Δ7) Sterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol (Δ7)->Ergosterol This compound This compound This compound->Fecosterol (Δ8) Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory site of this compound.

Antifungal_Susceptibility_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution 3. This compound Serial Dilution Drug_Dilution->Inoculation Incubation 5. Incubation (24-72h) Inoculation->Incubation MIC_Determination 6. Visual or Spectrophotometric Reading Incubation->MIC_Determination Result 7. Determine Minimum Inhibitory Concentration (MIC) MIC_Determination->Result

Caption: Experimental workflow for MIC determination.

References

Validating Piperalin's Specificity for Fungal Sterol 8-7-Isomerase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Piperalin, a fungicide targeting the ergosterol biosynthesis pathway, with a focus on validating its specificity for fungal sterol 8-7-isomerase (ERG2). Ergosterol is a vital component of fungal cell membranes, making its biosynthesis pathway a critical target for antifungal drug development. This compound has been identified as a potent inhibitor of this pathway, specifically targeting the sterol Δ8 → Δ7-isomerase enzyme.[1] This guide compares this compound with other known inhibitors of this enzyme and outlines experimental protocols to assess its specificity and efficacy.

Mechanism of Action: Targeting a Key Step in Ergosterol Biosynthesis

This compound functions as a fungicide by inhibiting the activity of sterol 8-7-isomerase, an enzyme essential for the conversion of fecosterol to episterol in the ergosterol biosynthesis pathway.[1] This inhibition leads to the accumulation of aberrant Δ8-sterols within the fungal cell, disrupting the structure and function of the cell membrane and ultimately inhibiting fungal growth.[2] This mechanism of action has been confirmed in various fungal species, including Ustilago maydis and Microdochium nivale, through both in vivo and in vitro studies.[1]

Comparative Analysis of Sterol 8-7-Isomerase Inhibitors

This compound belongs to a class of fungicides that includes other well-characterized inhibitors of sterol 8-7-isomerase, such as fenpropimorph and tridemorph. While all three compounds share a primary target, their specificity and potential for off-target effects can vary.

FeatureThis compoundFenpropimorphTridemorph
Primary Fungal Target Sterol Δ8 → Δ7-isomerase (ERG2)[1][2]Sterol Δ8 → Δ7-isomerase (ERG2)[3][4]Sterol Δ8 → Δ7-isomerase (ERG2)[5]
Secondary Fungal Target Not well-documentedΔ14-sterol reductase (at higher concentrations)[3]Not well-documented
Observed Effect in Fungi Accumulation of Δ8-sterols[2]Accumulation of Δ8-sterols[5]Accumulation of Δ8-sterols[5]
Known Off-Target Effects Not well-documentedInhibits sterol synthesis in plants and mammalian cells[3], high-affinity ligand of the mammalian sigma receptor.[6]Inhibits sterol biosynthesis in plants.[4]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound for fungal sterol 8-7-isomerase, a combination of in vitro enzyme assays and whole-cell-based assays should be employed.

Cell-Free Fungal Sterol 8-7-Isomerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of the isolated fungal sterol 8-7-isomerase enzyme.

Methodology:

  • Enzyme Preparation:

    • Culture a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans, or a target pathogenic fungus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using mechanical disruption (e.g., bead beating or French press) in a lysis buffer containing protease inhibitors.

    • Prepare a microsomal fraction by differential centrifugation. The sterol 8-7-isomerase is a membrane-bound enzyme and will be enriched in this fraction.

    • Determine the total protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and a source of the substrate, such as radiolabeled fecosterol or a commercially available fluorescent analog.

    • Add varying concentrations of this compound (and comparative inhibitors like fenpropimorph) to the reaction mixtures. Include a no-inhibitor control.

    • Initiate the reaction and incubate at an optimal temperature (e.g., 37°C) for a defined period.

    • Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Analysis:

    • Extract the sterols from the reaction mixture.

    • Separate the substrate and the product (episterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed in each reaction. If using a radiolabeled substrate, this can be done by scintillation counting. For fluorescent analogs, a fluorometer is used.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Ergosterol Biosynthesis Inhibition Assay

This assay assesses the impact of this compound on the entire ergosterol biosynthesis pathway in living fungal cells.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal species of interest in a suitable liquid medium to a low cell density.

    • Add various concentrations of this compound to the cultures. Include a no-drug control.

    • Incubate the cultures for a period that allows for several generations of growth.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellets using alcoholic potassium hydroxide to break down lipids and release sterols.

    • Extract the non-saponifiable lipids (including sterols) with an organic solvent such as n-heptane.

  • Sterol Analysis:

    • Analyze the extracted sterols using gas chromatography-mass spectrometry (GC-MS).

    • Identify and quantify the different sterol intermediates present in the samples by comparing their retention times and mass spectra to known standards.

    • Specifically, look for a dose-dependent decrease in ergosterol and a corresponding increase in fecosterol and other Δ8-sterols in this compound-treated cells.

Visualizing Key Processes

To aid in the understanding of this compound's mechanism and the experimental approaches to its validation, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol fecosterol Fecosterol lanosterol->fecosterol ... erg2 Sterol 8-7-isomerase (ERG2) fecosterol->erg2 episterol Episterol ergosterol Ergosterol episterol->ergosterol ... This compound This compound This compound->erg2 Inhibition erg2->episterol

Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibition of Sterol 8-7-isomerase (ERG2).

Experimental_Workflow cluster_cell_free Cell-Free Assay cluster_whole_cell Whole-Cell Assay enzyme_prep 1. Fungal Culture & Microsome Preparation assay_setup 2. Enzyme Assay with This compound Concentrations enzyme_prep->assay_setup analysis_cf 3. Sterol Separation (TLC/HPLC) & Quantification assay_setup->analysis_cf ic50_calc 4. IC50 Determination analysis_cf->ic50_calc culture_treat 1. Fungal Culture with This compound Concentrations sterol_extract 2. Saponification & Sterol Extraction culture_treat->sterol_extract analysis_wc 3. GC-MS Analysis of Sterol Profile sterol_extract->analysis_wc specificity_confirm 4. Confirmation of Δ8-Sterol Accumulation analysis_wc->specificity_confirm

Caption: Experimental workflow for validating this compound's specificity.

Inhibitor_Comparison erg2 Sterol 8-7-isomerase (ERG2) erg24 Δ14-Sterol Reductase mammalian_enzymes Mammalian/Plant Sterol Isomerases This compound This compound This compound->erg2 Primary Target fenpropimorph Fenpropimorph fenpropimorph->erg2 Primary Target fenpropimorph->erg24 Secondary Target fenpropimorph->mammalian_enzymes Off-Target tridemorph Tridemorph tridemorph->erg2 Primary Target tridemorph->mammalian_enzymes Off-Target

Caption: Logical comparison of this compound and its alternatives.

References

Comparative Analysis of Piperalin and Novel Antifungal Compounds: Efficacy, Safety, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has intensified the search for novel therapeutic agents. This guide provides a comparative overview of Piperalin, an established agricultural fungicide, and a selection of novel antifungal compounds currently in clinical development. While direct clinical comparisons are not feasible due to this compound's current application, this document aims to juxtapose its known properties with the preclinical and clinical data of emerging therapies to inform future research and drug discovery efforts.

This compound: An Agricultural Ergosterol Biosynthesis Inhibitor

This compound is a fungicide primarily used to control powdery mildew on ornamental plants.[1] Its antifungal effect stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]

Mechanism of Action: this compound specifically inhibits the sterol Δ8-Δ7 isomerase enzyme in the ergosterol biosynthesis pathway.[1] This mode of action differs from that of the widely used azole antifungals, which target lanosterol 14α-demethylase.[2]

Safety Profile: Toxicological data for this compound is limited to studies in laboratory animals. It is not a skin sensitizer in guinea pigs but has been observed to cause moderate to severe dermal irritation in rabbits.[1] The acute oral lethal dose (LD50) in Fischer 344 rats is approximately 800 mg/kg for females and 1419 mg/kg for males.[1]

Clinical Data: To date, there is no publicly available data on the efficacy or safety of this compound in treating human fungal infections. Its current use is restricted to agricultural applications.

Antifungal Compounds from Piper Species: A Potential Source of New Therapeutics

While this compound itself has not been explored for clinical use, other compounds derived from the Piper genus have demonstrated in vitro activity against human fungal pathogens. These compounds, such as piperine and hydroxychavicol, offer a glimpse into the potential of this chemical family in antifungal drug discovery.

Piperine: An alkaloid found in black pepper (Piper nigrum), piperine has shown antifungal activity against various Candida species, including fluconazole-resistant strains.[3] Its mechanism of action is thought to involve the disruption of the cell membrane and the induction of reactive oxygen species.[3]

Hydroxychavicol: Isolated from the leaves of Piper betle, hydroxychavicol exhibits a broad spectrum of antifungal activity against yeasts, molds, and dermatophytes.[4] Studies suggest that it disrupts the fungal cell membrane, leading to increased permeability.[4]

Comparative Analysis: Piper-Derived Compounds vs. Novel Antifungal Agents

The following tables and diagrams compare the available data for piperine and hydroxychavicol with that of several novel antifungal compounds in advanced stages of clinical development. This comparison highlights the differences in their mechanisms of action, spectrum of activity, and safety profiles.

Table 1: Comparison of Antifungal Compound Properties
FeaturePiperineHydroxychavicolRezafungin (CD101)Ibrexafungerp (SCY-078)Olorofim (F901318)Fosmanogepix (APX001)
Compound Class AlkaloidPhenylpropanoidEchinocandinTriterpenoidOrotomideN-phosphonooxymethyl prodrug
Mechanism of Action Cell membrane disruption, ROS inductionCell membrane disruptionInhibition of β-1,3-D-glucan synthaseInhibition of β-1,3-D-glucan synthaseInhibition of dihydroorotate dehydrogenase (pyrimidine biosynthesis)Inhibition of the Gwt1 enzyme (GPI anchor biosynthesis)
Primary Target(s) Fungal cell membraneFungal cell membraneFungal cell wallFungal cell wallDNA synthesisFungal cell wall
Development Stage PreclinicalPreclinicalPhase III/ApprovedApprovedPhase IIIPhase II
Administration Route Not establishedTopical (proposed)IntravenousOralOral, IntravenousOral, Intravenous
Table 2: In Vitro Antifungal Efficacy (MIC µg/mL)
OrganismPiperine (MIC80)[3]Hydroxychavicol (MIC)[4]Rezafungin (MIC)[5]Ibrexafungerp (MIC)Olorofim (MIC)[6]Fosmanogepix (MIC)[6]
Candida albicans512-102415.62-5000.016-0.060.06-0.5>640.008-0.03
Candida glabrata>204815.62-5000.03-0.120.12-1>640.016-0.06
Candida aurisNot reportedNot reported0.03-0.250.5-2>640.016-0.03
Aspergillus fumigatusNot reported125-5000.008-0.030.06-0.250.008-0.060.016-0.03
Cryptococcus neoformans>204815.62-500>80.5-2Not reported0.008-0.03

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free control well.

Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Diagrams

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol_demethylation Lanosterol 14α-demethylase (Azole Target) Lanosterol->Lanosterol_demethylation Intermediates1 Intermediates Lanosterol_demethylation->Intermediates1 Isomerase Sterol Δ8-Δ7 isomerase (this compound Target) Intermediates1->Isomerase Intermediates2 Intermediates Isomerase->Intermediates2 Ergosterol Ergosterol Intermediates2->Ergosterol

Caption: Simplified ergosterol biosynthesis pathway highlighting the targets of azole antifungals and this compound.

Glucan_Synthesis_Inhibition cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-D-glucan synthase UDP_Glucose->Glucan_Synthase Beta_Glucan β-1,3-D-glucan Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Ibrexafungerp Ibrexafungerp Ibrexafungerp->Inhibition Inhibition->Glucan_Synthase

Caption: Mechanism of action of Ibrexafungerp, an inhibitor of fungal β-1,3-D-glucan synthase.

Experimental_Workflow cluster_workflow Antifungal Susceptibility Testing Start Fungal Isolate Culture Culture on Agar Start->Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Antifungal Compound Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Conclusion

While this compound's role as an agricultural fungicide is well-established, its potential for clinical application against human fungal pathogens remains unexplored. In contrast, compounds derived from the same plant genus, such as piperine and hydroxychavicol, have demonstrated promising in vitro antifungal activity, albeit with higher MICs compared to novel agents in clinical development.

The novel antifungal compounds discussed in this guide represent significant advancements in the field, offering new mechanisms of action and improved activity against resistant fungal strains. Rezafungin and Ibrexafungerp, targeting the fungal cell wall, and Olorofim and Fosmanogepix, with their unique intracellular targets, are poised to address some of the critical unmet needs in the management of invasive fungal infections.

For researchers and drug development professionals, the study of natural products like those from the Piper genus may still yield valuable lead compounds. However, the rigorous preclinical and clinical development pathways, as exemplified by the novel agents highlighted here, are essential to translate in vitro activity into safe and effective therapies for patients. Future research could explore the potential of this compound derivatives or other related compounds in a clinical context, focusing on optimizing their antifungal potency and safety profiles.

References

Piperalin Demonstrates Efficacy in Controlling Powdery Mildew in Greenhouse Ornamentals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available research and field trial data indicates that Piperalin, commercially known as Pipron, is an effective fungicide for the control of powdery mildew on a variety of ornamental plants grown in commercial greenhouses. Its primary strength lies in its curative or eradicant properties, meaning it can halt existing powdery mildew infections.

A notable study conducted by Michigan State University evaluated the efficacy of several fungicides, including this compound, for the control of powdery mildew on poinsettia ('Freedom Red'). While the study's summary did not present a direct statistical comparison in tabular form, it highlighted that several fungicides provided "outstanding control." The research provides valuable qualitative insights into this compound's performance relative to other treatments.[1] Active ingredients that have demonstrated good efficacy in published trials for poinsettia powdery mildew include this compound, strobilurins (such as trifloxystrobin, azoxystrobin, and pyraclostrobin), triflumizole, myclobutanil, and triadimefon.[2]

This compound is a contact fungicide with no residual activity, making it a valuable tool for integrated pest management (IPM) programs, particularly when disease is already present.[3][4] It is applied as a foliar spray, and thorough coverage of the plant, especially new growth and infected areas, is crucial for its effectiveness. The recommended application rate is typically between 4 to 8 fluid ounces per 100 gallons of water.[3]

Comparative Performance Insights

While direct, side-by-side statistical data from a single field trial is not publicly available in a comprehensive table, the Michigan State University study provides a basis for qualitative comparison. The study categorized several fungicides as providing "outstanding control," while noting that with some other treatments, visible signs of the mildew remained.[1] This suggests that this compound, when used appropriately, is a reliable option for eradicating powdery mildew infections on ornamentals.

For a comprehensive understanding of this compound's performance, the following table summarizes its key characteristics in comparison to other commonly used fungicide classes for powdery mildew control.

FeatureThis compound (Pipron)Strobilurins (e.g., Azoxystrobin, Pyraclostrobin)Triazoles (e.g., Myclobutanil, Tebuconazole)
Primary Use Eradicant/CurativePreventative and CurativePreventative and Curative
Mode of Action Sterol biosynthesis inhibition in membranesQuinone outside inhibitors (QoI)Demethylation inhibitors (DMI)
Residual Activity NoYesYes
Common Target Powdery Mildew on Greenhouse OrnamentalsBroad-spectrum fungal diseasesBroad-spectrum fungal diseases
Resistance Risk Low (no evidence of resistance reported over 20 years of use)[3]Medium to HighMedium to High

Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of fungicides for powdery mildew control on ornamentals, based on common practices described in the available literature.

Objective: To evaluate the efficacy of this compound and other fungicides in controlling powdery mildew on a selected ornamental plant species.

Materials and Methods:

  • Plant Material: Uniform, healthy potted plants of a susceptible ornamental variety (e.g., Poinsettia 'Freedom Red', Rose 'Mary DeVore') are selected for the trial.

  • Experimental Design: A randomized complete block design is typically used, with a specified number of replicate plants per treatment.

  • Inoculation: Plants are artificially inoculated with a suspension of powdery mildew conidia to ensure uniform disease pressure. In some trials, heavily infected "spreader" plants are placed among the experimental units.[1]

  • Treatments:

    • Untreated Control (water spray)

    • This compound (Pipron) at the recommended label rate.

    • Alternative Fungicide 1 (e.g., a strobilurin) at its label rate.

    • Alternative Fungicide 2 (e.g., a triazole) at its label rate.

  • Application: Fungicides are applied as a foliar spray until runoff, ensuring thorough coverage of all plant surfaces. Applications are typically made at regular intervals (e.g., every 7-14 days) as specified by the product labels.

  • Data Collection: Disease severity is assessed at regular intervals after the first application. This is often done using a rating scale (e.g., 0-5 or 0-10) where 0 represents no disease and the highest number represents severe infection. The percentage of leaf area covered by powdery mildew is also a common metric.

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means. A post-hoc test, such as Tukey's HSD, is often used to separate the means and identify which treatments are statistically different from each other.

Visualizing the Process and Pathways

To better understand the workflow of a typical fungicide efficacy trial and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_setup Trial Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis Plant_Selection Select Uniform Plants Randomization Randomize into Treatment Groups Plant_Selection->Randomization Inoculation Inoculate with Powdery Mildew Randomization->Inoculation Control Untreated Control Piperalin_App Apply this compound Alternative_1 Apply Alternative Fungicide 1 Alternative_2 Apply Alternative Fungicide 2 Assessment Assess Disease Severity Control->Assessment Piperalin_App->Assessment Alternative_1->Assessment Alternative_2->Assessment Analysis Statistical Analysis (ANOVA) Assessment->Analysis

Caption: Workflow of a typical fungicide efficacy field trial.

Piperalin_MOA This compound This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway This compound->Ergosterol_Biosynthesis Inhibits Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Membrane_Integrity is essential for Fungal_Growth Inhibition of Fungal Growth Ergosterol_Biosynthesis->Fungal_Growth disruption leads to Membrane_Integrity->Fungal_Growth is required for

References

Reproducibility of Piperalin's Anti-fungal Effects: A Methodological Guide in the Absence of Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the existing literature reveals a notable scarcity of independent, peer-reviewed studies on the anti-fungal properties of Piperalin across different laboratories. This lack of multiple data sources makes a direct comparative analysis of the reproducibility of its effects impossible at this time.

This guide is intended for researchers, scientists, and drug development professionals interested in the anti-fungal potential of this compound. While a direct comparison of results from different labs is not feasible due to the limited publicly available data, this document provides a framework for how such a comparison could be structured. It summarizes the known information on this compound's mechanism of action and presents standardized protocols and data presentation formats that would be essential for evaluating the reproducibility of its anti-fungal effects in future studies.

Understanding this compound's Anti-fungal Action

This compound is recognized as a fungicide primarily used for controlling powdery mildews on ornamental plants.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, this compound acts as a potent inhibitor of the sterol Δ8->Δ7-isomerase enzyme.[1] This disruption in the ergosterol pathway compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[1] Studies have noted its inhibitory effects on the growth of Ustilago maydis and its sensitivity in Microdochium nivale.[1]

Hypothetical Comparison of Anti-fungal Activity

To facilitate future comparative studies, the following table provides a template for summarizing key quantitative data. It is important to note that the data presented below is illustrative and does not represent actual experimental results from multiple labs, as such data is not currently available.

Fungal SpeciesLab 1: MIC (µg/mL)Lab 2: MIC (µg/mL)Lab 1: EC₅₀ (µg/mL)Lab 2: EC₅₀ (µg/mL)Lab 1: % Inhibition (Concentration)Lab 2: % Inhibition (Concentration)
Sclerotinia sclerotiorumData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Botrytis cinereaData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Aspergillus nigerData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Candida albicansData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Assessing Anti-fungal Activity

To ensure reproducibility and enable meaningful comparisons across different laboratories, the adoption of standardized experimental protocols is crucial. Below are detailed methodologies for key experiments.

Fungal Strains and Culture Conditions
  • Fungal Isolates: Specify the fungal species and strain used (e.g., Sclerotinia sclerotiorum ATCC 18683).

  • Growth Medium: Use a standardized growth medium such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Broth (SDB).

  • Incubation Conditions: Maintain consistent incubation temperatures (e.g., 25°C ± 2°C) and durations.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted standard for determining MIC values.

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on PDA plates for 7-10 days.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in SDB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 25°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which no visible fungal growth is observed.

Determination of Effective Concentration (EC₅₀)

The EC₅₀ value, the concentration that inhibits 50% of fungal growth, can be determined using a similar microdilution assay with the addition of a growth indicator.

  • Assay Setup: Follow the same procedure as for the MIC determination.

  • Growth Measurement: After incubation, add a growth indicator dye such as resazurin to each well and incubate for a further 4-6 hours.

  • Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., on PDA) spore_suspension Spore Suspension (1x10^5 spores/mL) fungal_culture->spore_suspension microtiter_plate 96-Well Plate Inoculation spore_suspension->microtiter_plate piperalin_stock This compound Stock Solution (in DMSO) serial_dilutions Serial Dilutions of this compound piperalin_stock->serial_dilutions serial_dilutions->microtiter_plate incubation Incubation (25°C, 48-72h) microtiter_plate->incubation visual_inspection Visual Inspection (MIC Determination) incubation->visual_inspection readout Plate Reader (Absorbance/Fluorescence) incubation->readout calculation EC50 Calculation readout->calculation

Experimental workflow for determining MIC and EC₅₀ values.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Sterol Δ8->Δ7-isomerase lanosterol->enzyme episterol Episterol (Δ7-sterol) ergosterol Ergosterol episterol->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane This compound This compound This compound->enzyme Inhibition enzyme->episterol

This compound's inhibitory effect on the ergosterol biosynthesis pathway.

References

Piperalin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperalin is a fungicide recognized for its efficacy against powdery mildew on ornamental plants. This guide provides a comparative overview of its performance, drawing from available experimental data. While extensive quantitative in vitro data is limited in publicly accessible literature, this document synthesizes available in vivo efficacy results and details its established mechanism of action.

Quantitative Efficacy Data

Parameter Value Organism Host Source
In Vivo Efficacy 85% reduction in visible infection symptomsSphaerotheca pannosa var. rosae (powdery mildew)Greenhouse Roses[1][2]
Time Point1 day post-treatment[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. Specifically, it targets the enzyme sterol Δ8 → Δ7-isomerase.[3] This disruption of ergosterol production compromises the integrity and function of the cell membrane, ultimately leading to fungal cell death.

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

G Ergosterol Biosynthesis Pathway and this compound's Site of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol fecosterol->inhibition ergosterol Ergosterol episterol->ergosterol This compound This compound This compound->inhibition Inhibits Sterol Δ8 → Δ7-isomerase inhibition->episterol

Caption: Fungal ergosterol biosynthesis pathway with this compound's inhibitory action.

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not fully available. However, a general methodology for assessing the in vivo efficacy of a fungicide against powdery mildew on roses in a greenhouse setting is provided below.

Objective: To evaluate the efficacy of this compound in controlling powdery mildew (Sphaerotheca pannosa var. rosae) on greenhouse-grown roses.

Materials:

  • Healthy, potted rose plants of a susceptible cultivar.

  • Culture of Sphaerotheca pannosa var. rosae.

  • This compound fungicide formulation.

  • Pressurized sprayer.

  • Controlled environment greenhouse.

  • Disease assessment scale (e.g., 0-5 or 0-10, where 0 = no disease and the maximum value represents severe infection).

Procedure:

  • Plant Acclimatization: Acclimate potted rose plants in the greenhouse for a period of 1-2 weeks under controlled conditions (e.g., 20-25°C, 60-80% relative humidity, 12-hour photoperiod).

  • Inoculation: Inoculate the plants with a suspension of Sphaerotheca pannosa var. rosae conidia. This can be done by gently shaking infected leaves over the healthy plants or by preparing a spore suspension in sterile water and spraying it onto the foliage.

  • Incubation: Maintain high humidity for 24-48 hours post-inoculation to facilitate spore germination and infection.

  • Treatment Application: Once the first symptoms of powdery mildew are visible, randomly assign plants to treatment groups (e.g., this compound-treated and untreated control).

    • Prepare the this compound spray solution according to the manufacturer's recommended rate.

    • Apply the fungicide to the point of runoff, ensuring thorough coverage of all plant surfaces. The control group should be sprayed with water.

  • Efficacy Assessment:

    • Visually assess the severity of powdery mildew on the leaves of each plant at predetermined intervals (e.g., 1, 3, 7, and 14 days post-treatment).

    • Use a standardized disease rating scale to quantify the percentage of leaf area covered by mildew.

    • Calculate the percentage of disease control for the this compound treatment compared to the untreated control using the following formula: % Disease Control = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

  • Data Analysis: Statistically analyze the disease severity data to determine if there is a significant difference between the this compound-treated group and the control group.

The following diagram outlines the general workflow for an in vivo fungicide efficacy trial.

G General Workflow for In Vivo Fungicide Efficacy Trial start Plant Acclimatization inoculation Pathogen Inoculation start->inoculation incubation Incubation inoculation->incubation treatment Fungicide Application incubation->treatment assessment Disease Assessment treatment->assessment analysis Data Analysis assessment->analysis end Conclusion on Efficacy analysis->end

Caption: A generalized workflow for conducting an in vivo fungicide efficacy trial.

Comparison with Alternatives

The study that reported an 85% reduction in powdery mildew symptoms with this compound also evaluated other fungicides.[1][2] A direct comparison from this single study is presented below. It is important to note that this data represents a single time point and may not reflect the overall performance and residual activity of the fungicides.

Fungicide % Reduction in Visible Infection Symptoms (1 day post-treatment)
This compound 85%
Copper Sulfate Pentahydrate75%
Fenarimol50%

Summary and Conclusion

This compound is an effective fungicide for the control of powdery mildew on ornamental plants, with in vivo data demonstrating a rapid reduction in disease symptoms. Its mechanism of action as a sterol Δ8 → Δ7-isomerase inhibitor is well-established. However, a comprehensive comparison of its efficacy is hampered by the limited availability of quantitative in vitro data in the public domain. Further research to generate and publish these metrics would be highly beneficial for the scientific community to fully evaluate its comparative performance against other fungicidal agents.

References

Safety Operating Guide

Proper Disposal of Piperalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of Piperalin in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personal safety and environmental protection. All procedures should be conducted in accordance with institutional and local regulations.

Waste Management Protocols

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a fungicide, its disposal is regulated, and specific procedures must be followed to mitigate risks. The following protocols are based on general principles of chemical waste management and information from this compound's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from splashes and contamination.

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled container. Do not mix with other solid wastes unless their compatibility is known.[1]

    • Liquid Waste: Collect liquid this compound waste, including unused solutions and rinsates, in a separate, leak-proof, and clearly labeled container. Avoid mixing with other chemical waste streams to prevent potentially hazardous reactions.[1]

    • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Container Management:

    • Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) is a suitable option.

    • Ensure waste containers are securely closed at all times, except when adding waste.[2]

    • Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the date of accumulation.

  • Decontamination of Laboratory Equipment:

    • Glassware and Surfaces: Wash contaminated glassware and surfaces with a suitable laboratory detergent and water. A subsequent rinse with a solvent like ethanol may be necessary. All rinsates should be collected as hazardous waste.

    • Equipment: For equipment that cannot be easily rinsed, wipe down surfaces with a cloth dampened with a detergent solution, followed by a clean water rinse. The cleaning materials should be disposed of as solid hazardous waste.

  • Spill Management:

    • In the event of a spill, absorb the liquid with an inert material such as vermiculite, sand, or absorbent pads.

    • Sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with a detergent and water solution, collecting the cleaning solution as liquid hazardous waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Data Presentation

The following table summarizes key quantitative data for this compound, primarily derived from its Safety Data Sheet and regulatory information.

ParameterValueReference
Acute Oral Toxicity (LD50, rat) 514 mg/kg[3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3]
Physical State Viscous amber liquid[4]
Solubility in Water 20 mg/L[4]
pH (50% slurry) 9.0[4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Piperalin_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_decon Decontamination cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Identify Identify this compound Waste (Solid, Liquid, Sharps) PPE->Identify Segregate Segregate Waste Streams into Labeled, Compatible Containers Identify->Segregate Store Store Waste in Designated Satellite Accumulation Area Segregate->Store DeconEquip Decontaminate Glassware & Equipment CollectRinsate Collect Rinsate as Liquid Hazardous Waste DeconEquip->CollectRinsate CollectRinsate->Segregate Spill Absorb Spill with Inert Material CollectSpill Collect Absorbed Material as Solid Hazardous Waste Spill->CollectSpill CollectSpill->Segregate Request Request Waste Pickup from Environmental Health & Safety (EHS) Store->Request

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Piperalin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Piperalin, a fungicide utilized in the control of powdery mildews. By adhering to these procedural steps, you can ensure a secure laboratory environment while maintaining the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a viscous amber liquid, a comprehensive approach to personal safety is crucial to minimize exposure and mitigate risks.[1][2] The following table summarizes the required personal protective equipment.

Situation Required PPE Additional Precautions
Mixing, Loading, & Applying Coveralls, Chemical-resistant gloves, Shoes, and Socks.[3]Ensure good ventilation. Avoid breathing vapors and spray mist.[2]
Early Re-entry (within 12 hours) Coveralls, Chemical-resistant gloves, Shoes, and Socks.[3]Prohibited to enter treated areas without PPE for 12 hours.[3]
Accidental Spills Refer to site-specific spill response protocols.Prohibit use of hot or sparking equipment in the immediate area. Prevent runoff.[2]

Operational Plan: From Handling to Disposal

A systematic workflow is critical to ensure safety and efficiency when working with this compound.

1. Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the product-specific SDS.

  • Engineering Controls: Work in a well-ventilated area. Use local exhaust ventilation if there is a risk of inhalation of vapors or mists.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the substance.

  • Handling: Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly before eating, drinking, chewing gum, using tobacco, or using the toilet.[2]

2. Storage:

  • Storage Conditions: Store in a dry place at a recommended storage temperature of 15–25 °C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Container Integrity: Keep containers tightly closed when not in use.

3. Disposal:

  • Waste Classification: Unused this compound and its containers are considered hazardous waste.[6]

  • Disposal Method: Do not bury or burn obsolete pesticides on any premises, dump them into water bodies, or dispose of them in any landfill sites.[6] The primary recommended disposal method for small quantities of unused pesticides is incineration at a licensed hazardous waste management facility.[7]

  • Regulatory Compliance: Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[1][8]

  • Container Disposal: Do not reuse empty containers. Dispose of them in accordance with federal, state, and local regulations.

Emergency Procedures

First Aid:

  • Eye Contact: May cause severe eye irritation with corneal injury.[2] Immediately flush eyes with plenty of water for several minutes. Seek medical attention.

  • Skin Contact: Causes skin irritation.[8] Wash off in flowing water or shower.[2] Seek medical attention if irritation develops.[2]

  • Ingestion: Harmful if swallowed.[4][5] Do not induce vomiting. Call a physician or poison control center immediately.[2]

  • Inhalation: Mists may cause irritation of the upper respiratory tract.[2] Remove the individual to fresh air. If breathing difficulty occurs, seek medical attention.[2]

The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.

G A 1. Preparation - Review SDS - Ensure Ventilation - Don PPE B 2. Handling - Avoid Contact - Practice Good Hygiene A->B Proceed with caution F Emergency Procedures - First Aid Measures A->F In case of accident C 3. Storage - Secure & Dry Location - Check Incompatibilities B->C After use D 4. Disposal of Unused Product - Treat as Hazardous Waste - Incineration Preferred B->D If waste is generated B->F In case of accident E 5. Container Disposal - Do Not Reuse - Follow Regulations D->E After emptying

Caption: Workflow for Handling and Disposing of this compound.

By implementing these safety protocols and operational procedures, you contribute to a safer research environment and ensure compliance with regulatory standards, ultimately fostering a culture of safety and responsibility within your institution.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.